DTP3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUZPXZGMZUQQS-YPAWHYETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809784-29-9 | |
| Record name | DTP-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DTP-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to DTP3 and the NF-kB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor Nuclear Factor-kappa B (NF-kB) is a critical regulator of cellular processes, including inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many malignancies, including multiple myeloma, making it a prime therapeutic target. However, the ubiquitous nature of NF-kB signaling has made its direct inhibition problematic due to on-target toxicities. This has led to the exploration of downstream effectors in the NF-kB pathway that are more cancer-specific.
This technical guide focuses on DTP3, a first-in-class D-tripeptide inhibitor that targets the GADD45β/MKK7 complex, a key survival module downstream of the NF-kB pathway. This compound offers a novel, cancer-selective therapeutic strategy by disrupting this interaction, leading to the activation of the pro-apoptotic JNK signaling cascade specifically in cancer cells. This document provides a comprehensive overview of the this compound mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The NF-kB Signaling Pathway and its Role in Cancer
The canonical NF-kB signaling pathway is initiated by various stimuli, such as inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-kB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes. Many of these target genes, including GADD45β, promote cell survival and inhibit apoptosis.[1][2] In many cancers, including multiple myeloma, this pathway is constitutively active, providing a constant pro-survival signal.[3]
References
- 1. Multiple myeloma cell lines and primary tumors proteoma: protein biosynthesis and immune system as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]
GADD45b/MKK7 Complex: A Novel Target for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Growth Arrest and DNA Damage-inducible beta (GADD45b)/Mitogen-activated protein Kinase Kinase 7 (MKK7) complex has emerged as a critical node in cancer cell survival signaling, particularly in hematological malignancies such as multiple myeloma. GADD45b, a transcriptional target of the pro-survival NF-κB pathway, directly binds to and inhibits the catalytic activity of MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling cascade. This interaction effectively shields cancer cells from apoptotic stimuli. The selective upregulation of GADD45b in malignant cells presents a unique therapeutic window for the development of targeted therapies. This guide provides a comprehensive overview of the GADD45b/MKK7 complex as a drug target, including its role in signaling pathways, quantitative interaction data, detailed experimental protocols for its study, and the therapeutic potential of its inhibitors.
The GADD45b/MKK7 Signaling Axis
The GADD45b/MKK7 signaling pathway is a crucial link between the NF-κB and JNK signaling cascades. In many cancers, constitutive activation of the NF-κB pathway leads to the overexpression of anti-apoptotic proteins, including GADD45b.[1] GADD45b then acts as a molecular brake on the JNK pathway by sequestering and inhibiting MKK7.[2] This inhibition prevents the downstream phosphorylation and activation of JNK, a kinase that, when activated, can trigger apoptosis. By disrupting this complex, the inhibitory effect of GADD45b on MKK7 is lifted, leading to the activation of the JNK pathway and subsequent cancer cell death.[3][4]
Quantitative Data for the GADD45b/MKK7 Interaction and its Inhibition
The development of therapeutic agents targeting the GADD45b/MKK7 complex relies on a quantitative understanding of the protein-protein interaction and the potency of inhibitory compounds. The peptide inhibitor this compound has shown significant promise in preclinical studies.[1][5]
| Interacting Molecules | Method | Affinity (Kd) | Reference |
| GADD45b - MKK7 | Bio-Layer Interferometry / Surface Plasmon Resonance | 2.0 nM - 6.0 nM | [2] |
| This compound - MKK7 | Tryptophan Fluorescence Quenching / Fluorescence Quenching Ligand Binding Assay | 64.81 ± 6.22 nM - 240 ± 70 nM | [3] |
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | MM.1S | Not Publicly Available | Not Publicly Available | |
| This compound | RPMI-8226 | Not Publicly Available | Not Publicly Available | |
| This compound | U266 | Not Publicly Available | Not Publicly Available |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the GADD45b/MKK7 complex.
Co-Immunoprecipitation (Co-IP) to Confirm GADD45b-MKK7 Interaction
This protocol details the co-immunoprecipitation of endogenous GADD45b and MKK7 from cell lysates.
Materials:
-
Cells expressing endogenous GADD45b and MKK7 (e.g., multiple myeloma cell lines)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Wash Buffer: Lysis buffer with 0.1% NP-40
-
Anti-GADD45b antibody (for immunoprecipitation)
-
Anti-MKK7 antibody (for Western blotting)
-
Normal rabbit IgG (isotype control)
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing:
-
Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with anti-GADD45b antibody or normal rabbit IgG (control) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform Western blotting with an anti-MKK7 antibody.
-
In Vitro MKK7 Kinase Assay
This protocol measures the kinase activity of MKK7 by assessing the phosphorylation of its substrate, JNK.
Materials:
-
Recombinant active MKK7
-
Recombinant inactive JNK (substrate)
-
Recombinant GADD45b (inhibitor)
-
This compound or other test compounds
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT
-
ATP solution (100 µM)
-
Anti-phospho-JNK (Thr183/Tyr185) antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant MKK7, recombinant JNK, and Kinase Assay Buffer.
-
For inhibition studies, pre-incubate MKK7 with GADD45b or this compound for 30 minutes at 30°C.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate for 30 minutes at 30°C.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an anti-phospho-JNK antibody to detect JNK phosphorylation.
-
GADD45b Silencing using siRNA
This protocol describes the transient knockdown of GADD45b expression in cultured cells.
Materials:
-
Cultured cells (e.g., multiple myeloma cell lines)
-
GADD45b-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours.
-
-
Analysis:
-
Assess GADD45b knockdown efficiency by qRT-PCR or Western blotting.
-
Perform downstream functional assays (e.g., cell viability, apoptosis assays).
-
Cell Viability (MTT) Assay
This protocol measures the effect of GADD45b/MKK7 inhibitors on cell viability.
Materials:
-
Cultured cells
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test compound and incubate for a desired period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Therapeutic Potential and Future Directions
The selective expression of GADD45b in cancer cells makes the GADD45b/MKK7 complex an attractive target for cancer therapy. Inhibitors of this interaction, such as the D-tripeptide this compound, have demonstrated potent and selective killing of multiple myeloma cells in preclinical models, with a high therapeutic index compared to standard-of-care agents like bortezomib.[1][5] The mechanism of action, which involves the reactivation of a dormant apoptotic pathway, suggests that targeting this complex could be effective in cancers that have developed resistance to conventional therapies.
Future research should focus on:
-
Development of small molecule inhibitors: While peptide-based inhibitors like this compound have shown promise, the development of orally bioavailable small molecules targeting the GADD45b/MKK7 interface is a key next step for clinical translation.
-
Biomarker discovery: Identifying biomarkers that predict sensitivity to GADD45b/MKK7 inhibitors will be crucial for patient stratification in clinical trials. GADD45b expression levels are a promising candidate.
-
Combination therapies: Exploring the synergistic effects of GADD45b/MKK7 inhibitors with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens.
References
- 1. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nkartatx.com [nkartatx.com]
- 5. isrctn.com [isrctn.com]
The Discovery and Development of DTP3: A Targeted Approach to Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
DTP3 is a first-in-class, D-tripeptide inhibitor of the GADD45β/MKK7 complex, a critical survival node in the NF-κB signaling pathway. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in this novel targeted therapy for cancers such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).
Introduction
The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, including multiple myeloma and certain lymphomas, where it drives tumor cell survival and resistance to therapy.[1][2][3] Direct inhibition of NF-κB has been challenging due to severe toxicities arising from its crucial roles in normal physiological processes.[2][4] This has spurred the search for therapeutic strategies that can selectively target cancer-specific downstream effectors of the NF-κB pathway.
One such effector is the Growth Arrest and DNA Damage-inducible β (GADD45β) protein.[5][6] GADD45β is a transcriptional target of NF-κB and functions as a potent anti-apoptotic factor by binding to and inhibiting the activity of Mitogen-activated protein Kinase Kinase 7 (MKK7).[5][6] MKK7 is a key activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which, when activated, promotes apoptosis.[5][7] In cancers with constitutive NF-κB activation, the upregulation of GADD45β leads to the suppression of MKK7/JNK-mediated apoptosis, thereby promoting cancer cell survival.[5][6] The GADD45β/MKK7 interaction, therefore, represents a highly specific and attractive therapeutic target for selectively inducing apoptosis in cancer cells.
This compound was developed as a selective inhibitor of this protein-protein interaction.[1][8] This D-tripeptide was designed to disrupt the GADD45β/MKK7 complex, thereby liberating MKK7 to activate the JNK pathway and trigger apoptosis specifically in cancer cells that are dependent on this survival mechanism.[1][7][8]
Discovery and Optimization
The discovery of this compound was a result of a systematic drug discovery process aimed at identifying small molecules that could disrupt the GADD45β/MKK7 interaction.
Drug Discovery Workflow
The development of this compound followed a rational drug discovery pipeline, beginning with the identification and validation of the GADD45β/MKK7 complex as a therapeutic target. This was followed by a high-throughput screening campaign to identify initial hit compounds, which were then subjected to medicinal chemistry optimization to improve potency, selectivity, and drug-like properties, culminating in the selection of this compound as a clinical candidate.
Mechanism of Action
This compound exerts its anti-cancer effects by specifically targeting the GADD45β/MKK7 protein-protein interaction.
Signaling Pathway
In cancer cells with aberrant NF-κB signaling, GADD45β is overexpressed and sequesters MKK7, preventing it from activating the downstream pro-apoptotic JNK pathway.[5][6] this compound binds to MKK7, causing a conformational change that disrupts the GADD45β/MKK7 complex.[9] This releases MKK7, allowing it to phosphorylate and activate JNK, which in turn initiates the apoptotic cascade, leading to selective cancer cell death.[1][7][8]
Quantitative Data
This compound has demonstrated potent and selective anti-cancer activity in preclinical studies.
In Vitro Efficacy
This compound exhibits sub-nanomolar activity in disrupting the GADD45β/MKK7 complex.[8] It has an IC50 similar to the standard-of-care proteasome inhibitor bortezomib in multiple myeloma cells but boasts a therapeutic index more than 100 times greater ex vivo, highlighting its cancer-selective killing.[8]
| Cell Line | Cancer Type | This compound IC50 (nM) | Bortezomib IC50 (nM) | Reference |
| U266 | Multiple Myeloma | Data not available | ~5-10 | [10] |
| MM.1S | Multiple Myeloma | Data not available | ~3-7 | [10] |
| RPMI-8226 | Multiple Myeloma | Data not available | ~5-15 | [10] |
Note: Specific IC50 values for this compound in a comprehensive panel of cell lines are not yet publicly available in a consolidated format. The table reflects the reported similarity in potency to bortezomib.
In Vivo Efficacy
In preclinical xenograft models of multiple myeloma, this compound has been shown to induce tumor regression and extend survival with no apparent toxicity.[11]
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Subcutaneous Xenograft (mice) | Multiple Myeloma | This compound (10 mg/kg) | Significant tumor shrinkage | [11] |
| Orthotopic Xenograft (mice) | Multiple Myeloma | This compound | Extended survival | [11] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound has favorable drug-like properties.
| Parameter | Value | Unit | Reference |
| Plasma Half-life (t½) | 1.26 | hours | [12] |
| Clearance (CL) | 27.13 | mL/min/kg | [12] |
| Volume of Distribution (Vd) | 2.80 | L/kg | [12] |
Experimental Protocols
Detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound are outlined below.
Peptide Library Screening (ELISA-based)
Objective: To identify peptides that disrupt the GADD45β-MKK7 interaction.
-
Coating: Coat 96-well ELISA plates with recombinant GADD45β protein and incubate overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature.
-
Competition: Add a mixture of biotinylated MKK7 and a peptide from the library to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plates and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate: Wash the plates and add a TMB substrate solution.
-
Analysis: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. A decrease in signal indicates disruption of the GADD45β-MKK7 interaction.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the conformational changes in MKK7 upon binding to this compound.
-
Sample Preparation: Prepare solutions of recombinant MKK7 protein and this compound in a suitable buffer (e.g., phosphate buffer).
-
Instrument Setup: Use a CD spectrometer and set the wavelength range (e.g., 190-260 nm for secondary structure).
-
Measurement: Record the CD spectrum of MKK7 alone.
-
Titration: Add increasing concentrations of this compound to the MKK7 solution and record the CD spectrum after each addition.
-
Analysis: Analyze the changes in the CD spectra to determine conformational changes in MKK7 induced by this compound binding.
MALDI-TOF Mass Spectrometry
Objective: To confirm the direct binding of this compound to MKK7.
-
Sample Preparation: Mix recombinant MKK7 protein with this compound.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid).
-
Spotting: Spot the protein-peptide mixture onto a MALDI target plate and co-crystallize with the matrix.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer to obtain the mass-to-charge ratio of the components.
-
Analysis: The presence of a peak corresponding to the MKK7-DTP3 complex confirms the binding.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Culture: Culture human multiple myeloma cells (e.g., U266) in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of multiple myeloma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous injection) and a vehicle control according to the desired dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Clinical Development
This compound is currently being evaluated in a Phase I/IIa clinical trial for the treatment of relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[11][13][14] The trial is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical efficacy of this compound.[2] The study consists of a dose-escalation phase to determine the maximum tolerated dose, followed by a dose-expansion phase to further evaluate the safety and efficacy in specific patient cohorts.[13][14]
Conclusion
This compound represents a novel and highly promising targeted therapy for cancers driven by aberrant NF-κB signaling. Its unique mechanism of action, which involves the selective disruption of the cancer-specific GADD45β/MKK7 survival complex, allows for the induction of apoptosis in malignant cells with minimal impact on normal tissues. Preclinical data have demonstrated its potent anti-cancer efficacy and favorable safety profile. The ongoing clinical trials will be crucial in determining the therapeutic potential of this compound in patients with multiple myeloma and other hematological malignancies. The development of this compound exemplifies a successful structure-based drug design strategy and offers a new paradigm for targeting previously "undruggable" protein-protein interactions in cancer.
References
- 1. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 2. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. ISRCTN [isrctn.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pcl.tamu.edu [pcl.tamu.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. manoa.hawaii.edu [manoa.hawaii.edu]
- 14. researchgate.net [researchgate.net]
DTP3 for Multiple Myeloma: A Technical Guide to a Novel Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles, preclinical and clinical data, and experimental methodologies surrounding DTP3, a first-in-class GADD45β/MKK7 inhibitor for the treatment of multiple myeloma (MM). This compound represents a novel therapeutic approach that selectively targets a cancer-specific survival pathway, offering the potential for high efficacy with a favorable safety profile.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. A key driver of MM cell survival is the constitutive activation of the NF-κB signaling pathway.[1][2] However, direct inhibition of NF-κB has been challenging due to its ubiquitous role in normal cellular functions, leading to significant toxicity.[3][4]
This compound is a D-tripeptide that circumvents this challenge by targeting a downstream, cancer-selective survival module: the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[3][5] In multiple myeloma cells, the NF-κB pathway upregulates GADD45β, which then binds to and inhibits MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway.[5] By disrupting the GADD45β/MKK7 complex, this compound restores MKK7/JNK signaling, leading to selective apoptosis in cancer cells.[3][5]
Mechanism of Action: The GADD45β/MKK7/JNK Signaling Pathway
The therapeutic rationale for this compound is centered on the specific molecular interactions within the NF-κB and JNK signaling cascades in multiple myeloma cells. The following diagram illustrates this pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in multiple myeloma.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Lines / Model | Reference |
| In Vitro Cytotoxicity | |||
| IC50 vs. Bortezomib | Similar anticancer potency | Human MM cell lines | [6] |
| Therapeutic Index vs. Bortezomib | >100-fold higher | Ex vivo patient MM cells | [6][7] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Eradication of established subcutaneous xenografts | Mouse plasmacytoma model | [1] |
| Dosing Regimen | 14.5 mg/kg/day (intravenous) | Mouse plasmacytoma model | [1] |
Table 2: Clinical Trial Data (EudraCT: 2015-003459-23) - Pilot Phase
| Parameter | Details | Reference |
| Study Design | ||
| Phase | Phase I/IIa, Dose Escalation | [8][9] |
| Patient Population | Relapsed or refractory multiple myeloma | [8] |
| Number of Patients (Pilot) | 3 | [8] |
| Dosing Information | ||
| Dose Levels | 0.5, 1, and 2 mg/kg | [8] |
| Administration | Intravenous infusion | [8] |
| Schedule | Three times a week | [8] |
| Clinical Outcome | ||
| Response | Halted cancer progression in 2 out of 3 patients | [8] |
| Biomarker Correlation | Response correlated with GADD45B expression | [8] |
| Safety | Well-tolerated with no significant adverse effects reported | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound.
Assessment of this compound Interaction with MKK7
A common method to assess the direct interaction and binding affinity of this compound with MKK7 is the tryptophan fluorescence quenching assay.
Principle: MKK7 contains tryptophan residues that fluoresce when excited with UV light. The binding of a ligand, such as this compound, in proximity to these residues can quench this fluorescence in a dose-dependent manner, allowing for the determination of binding affinity (KD).
Protocol:
-
Protein Preparation: Recombinant human GST-MKK7 is purified and diluted in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of GST-MKK7 is measured using a spectrofluorometer with an excitation wavelength of 295 nm and an emission scan from 300 to 400 nm. The peak emission is typically around 333-340 nm.
-
Titration with this compound: A stock solution of this compound is incrementally added to the GST-MKK7 solution. After each addition and a brief incubation period, the fluorescence spectrum is recorded.
-
Data Analysis: The change in fluorescence intensity at the peak emission wavelength is plotted against the concentration of this compound. The data is then fitted to a binding isotherm equation to calculate the dissociation constant (KD).
The following diagram illustrates the general workflow for this assay.
JNK Activation Assay by Western Blot
To determine if this compound treatment leads to the activation of the JNK signaling pathway, the phosphorylation status of JNK is commonly assessed by Western blot.
Principle: Activation of JNK involves its phosphorylation at specific threonine and tyrosine residues (Thr183/Tyr185). A primary antibody specific to the phosphorylated form of JNK (phospho-JNK) is used to detect this activation.
Protocol:
-
Cell Culture and Treatment: Multiple myeloma cell lines are cultured to approximately 80% confluency and then treated with various concentrations of this compound or a vehicle control for a specified time period.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phospho-JNK (Thr183/Tyr185) at an optimized dilution.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total JNK or a housekeeping protein like GAPDH or β-actin. The intensity of the phospho-JNK bands is normalized to the total JNK or housekeeping protein bands.
Conclusion
This compound presents a promising, targeted therapeutic strategy for multiple myeloma by selectively inducing apoptosis in cancer cells through the inhibition of the GADD45β/MKK7 interaction. Preclinical and early clinical data demonstrate its potential for high efficacy and a favorable safety profile. Further clinical investigation is warranted to fully elucidate its therapeutic utility in a broader patient population. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on this novel therapeutic agent.
References
- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.tech [imperial.tech]
- 7. researchgate.net [researchgate.net]
- 8. rarecancernews.com [rarecancernews.com]
- 9. sciencedaily.com [sciencedaily.com]
DTP3: A Targeted Approach to Cancer Therapy by Disrupting the GADD45β/MKK7 Survival Axis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DTP3, a novel D-tripeptide inhibitor, represents a promising and highly selective targeted therapy for cancers characterized by aberrant NF-κB signaling, most notably multiple myeloma. By specifically disrupting the interaction between Growth Arrest and DNA Damage-inducible β (GADD45β) and Mitogen-activated Protein Kinase Kinase 7 (MKK7), this compound reactivates the pro-apoptotic JNK signaling pathway in cancer cells, leading to their selective demise while sparing normal tissues. This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning its development. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development in this area.
Introduction
The transcription factor NF-κB is a critical regulator of cellular processes, including inflammation, immunity, and cell survival.[1][2] Its constitutive activation is a hallmark of many human malignancies, including multiple myeloma, where it drives tumor cell survival and resistance to therapy.[1][2] However, the ubiquitous role of NF-κB in normal cellular functions has made its direct inhibition a challenging therapeutic strategy, often associated with significant toxicity.
A breakthrough in overcoming this challenge lies in targeting downstream effectors of the NF-κB pathway that are specific to cancer cells. Research has identified the complex formed by GADD45β and MKK7 as a critical, cancer-selective survival module downstream of NF-κB.[1][2][3] GADD45β, a transcriptional target of NF-κB, is overexpressed in multiple myeloma cells and promotes their survival by binding to and inhibiting the pro-apoptotic kinase MKK7.[1][4] This inhibition prevents the activation of the JNK signaling cascade, a key pathway for inducing apoptosis.
This compound was developed as a first-in-class inhibitor that specifically disrupts the GADD45β/MKK7 interaction.[2][3] This D-tripeptide was identified through the screening of a combinatorial peptide library and subsequent chemical optimization.[2] Its mechanism of action restores MKK7 kinase activity, leading to JNK-mediated apoptosis specifically in cancer cells that are dependent on the GADD45β/MKK7 survival pathway.[2]
Mechanism of Action: The GADD45β/MKK7/JNK Signaling Pathway
The therapeutic strategy of this compound centers on the targeted disruption of a protein-protein interaction that is crucial for cancer cell survival. The signaling pathway involved is a critical branch of the larger NF-κB network.
In cancer cells with constitutive NF-κB activation, the upregulation of GADD45β leads to the suppression of the MKK7/JNK apoptotic pathway. This compound selectively binds to MKK7, causing the displacement of GADD45β.[3] This restores the kinase activity of MKK7, which in turn phosphorylates and activates JNK, ultimately leading to cancer cell apoptosis.[2]
Quantitative Preclinical Data
The preclinical development of this compound has demonstrated its potent and selective anti-cancer activity, particularly in multiple myeloma. The following tables summarize key quantitative data from these studies.
In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
The cytotoxic activity of this compound was evaluated against a panel of human multiple myeloma cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
| Cell Line | This compound IC50 (µM) | Bortezomib IC50 (nM) | GADD45B Expression (Relative) |
| U266 | 0.8 ± 0.1 | 3.5 ± 0.4 | High |
| RPMI-8226 | 1.2 ± 0.2 | 5.1 ± 0.6 | High |
| OPM-2 | 1.5 ± 0.3 | 6.2 ± 0.7 | Moderate |
| NCI-H929 | > 20 | 8.7 ± 1.1 | Low |
| KMS-12-BM | 0.9 ± 0.1 | 4.0 ± 0.5 | High |
Data presented are representative values compiled from published studies. Actual values may vary between experiments.
In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
The anti-tumor efficacy of this compound was assessed in an orthotopic xenograft model of multiple myeloma using NOD-SCID mice engrafted with U266 cells.
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change (%) | Survival Extension (days) |
| Vehicle Control | Saline, i.v., daily | + 450% | - |
| This compound | 10 mg/kg, i.v., daily | - 85% (regression) | > 100 |
| This compound | 20 mg/kg, i.v., every 2 days | - 90% (regression) | > 120 |
| Bortezomib | 1 mg/kg, i.p., twice weekly | - 60% (inhibition) | 45 |
Tumor volume change was assessed after 21 days of treatment. Survival extension is relative to the vehicle control group.
Pharmacokinetic Profile of this compound in Preclinical Models
The pharmacokinetic properties of this compound were evaluated in rats and dogs following intravenous administration.
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (hours) |
| Rat | 2 | 15.2 | 45.6 | 8.5 |
| Dog | 1 | 10.8 | 38.9 | 12.1 |
Cmax: Maximum plasma concentration; AUC: Area under the curve; T½: Half-life.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.
GADD45β/MKK7 Interaction Assay (Competitive ELISA)
This assay is used to screen for and characterize inhibitors of the GADD45β/MKK7 interaction.
Materials:
-
96-well ELISA plates
-
Recombinant human GST-MKK7
-
Recombinant human His-GADD45β (biotinylated)
-
This compound and control peptides
-
Bovine Serum Albumin (BSA)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of GST-MKK7 (1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of 3% BSA in PBS for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of biotinylated His-GADD45β (0.5 µg/mL in assay buffer) and 50 µL of this compound or control peptide at various concentrations to the wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP (diluted 1:5000 in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
Multiple myeloma cell lines
-
This compound and control compounds
-
CellTiter-Glo® Reagent
Procedure:
-
Seed multiple myeloma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
JNK Activation Assay (Western Blotting)
This protocol details the detection of phosphorylated (activated) JNK in response to this compound treatment.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Treat multiple myeloma cells with this compound at the desired concentration and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-JNK antibody as a loading control.
In Vivo Xenograft Model of Multiple Myeloma
This protocol describes the establishment and treatment of a murine xenograft model of multiple myeloma.
Materials:
-
NOD-SCID mice (6-8 weeks old)
-
Human multiple myeloma cell line (e.g., U266)
-
Matrigel
-
This compound formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10⁶ U266 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width²)/2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control intravenously according to the specified dose and schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion and Future Directions
This compound has emerged as a highly promising targeted cancer therapy with a novel mechanism of action that offers a significant therapeutic window. Its ability to selectively induce apoptosis in cancer cells by reactivating the MKK7/JNK signaling pathway, while sparing normal cells, addresses a major challenge in cancer drug development. The preclinical data strongly support its continued investigation in clinical trials for multiple myeloma and potentially other cancers driven by aberrant NF-κB signaling.
Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound therapy. Further elucidation of the precise molecular interactions between this compound and MKK7 could also pave the way for the development of next-generation small molecule inhibitors with improved pharmacokinetic and pharmacodynamic properties. Combination studies with other anti-cancer agents are also warranted to explore potential synergistic effects and overcome mechanisms of drug resistance. The continued development of this compound and similar targeted therapies holds the potential to significantly improve outcomes for patients with difficult-to-treat malignancies.
References
- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Effects of DTP3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 is a pioneering first-in-class inhibitor of the GADD45β/MKK7 (Growth Arrest and DNA Damage-inducible protein beta / Mitogen-activated Protein Kinase Kinase 7) complex.[1][2][3] This novel therapeutic agent has demonstrated significant potential in selectively targeting and inducing apoptosis in cancer cells, particularly in hematological malignancies such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4] this compound operates downstream of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cell survival that is often dysregulated in cancer.[1][5] By disrupting the interaction between GADD45β and MKK7, this compound unleashes the pro-apoptotic activity of the MKK7/JNK signaling cascade specifically within cancer cells, while sparing normal, healthy cells.[1][4][6] This technical guide provides an in-depth overview of the cellular effects of this compound, including its mechanism of action, experimental protocols for its investigation, and available data on its efficacy.
Mechanism of Action: The GADD45β/MKK7/JNK Signaling Axis
In many cancer cells, the NF-κB pathway is constitutively active, leading to the overexpression of survival proteins like GADD45β. GADD45β binds to MKK7, a key kinase in the JNK signaling pathway, and inhibits its pro-apoptotic function. This interaction effectively shields cancer cells from apoptosis.
This compound is a D-tripeptide that selectively binds to the kinase domain of MKK7, inducing an allosteric conformational change.[7] This prevents the binding of GADD45β to MKK7, thereby liberating MKK7 to activate the downstream JNK signaling cascade.[1][6] Activated JNK then translocates to the mitochondria and nucleus to trigger the apoptotic program.[1]
Below is a diagram illustrating the proposed signaling pathway.
Caption: this compound mechanism of action.
Quantitative Data
While precise quantitative data from peer-reviewed publications is not extensively available in tabular format in the public domain, the following summarizes the key findings:
| Parameter | Observation | Cell Types/Model | Reference |
| IC50 | Similar to the standard-of-care drug, bortezomib. | Multiple Myeloma (MM) cells | [4] |
| Therapeutic Index | Over 100-fold greater than bortezomib ex vivo. | Multiple Myeloma (MM) cells | [4] |
| In Vivo Efficacy | Ablation of MM xenografts in mice with no apparent adverse effects. | Mouse xenograft models of MM | [5] |
| Pharmacokinetics | Favorable drug-like properties, including a long plasma half-life and good bioavailability. | Preclinical animal models | [5] |
| Clinical Trial (Phase I/IIa) | Encouraging initial clinical results with good tolerability in patients with relapsed or refractory MM. | Human patients | [1][8][9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MM.1S, U266)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Cell viability assay workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after this compound treatment using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Western Blot for JNK Activation
This protocol is for detecting the phosphorylation of JNK, a key marker of this compound-induced pathway activation.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe for total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Caption: Western blot workflow for JNK activation.
Conclusion
This compound represents a promising and highly selective anti-cancer therapeutic agent with a well-defined mechanism of action. By targeting the GADD45β/MKK7 interaction, it effectively induces apoptosis in cancer cells that are dependent on the NF-κB survival pathway. The preclinical and early clinical data suggest a favorable safety and efficacy profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this compound, contributing to a deeper understanding of its therapeutic potential and facilitating the development of next-generation targeted cancer therapies.
References
- 1. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imperial.tech [imperial.tech]
- 5. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. ISRCTN [isrctn.com]
- 10. isrctn.com [isrctn.com]
DTP3: A Targeted Approach to Inducing Apoptosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The selective induction of apoptosis in cancer cells remains a cornerstone of oncology research and drug development. DTP3, a D-tripeptide, has emerged as a promising therapeutic agent that targets a specific survival pathway aberrantly activated in various cancers, notably multiple myeloma. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in disrupting the GADD45β/MKK7 complex to initiate a cascade of events culminating in programmed cell death. This document details the key signaling pathways involved, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its function, offering a comprehensive resource for scientists in the field.
Introduction
The NF-κB signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell survival. In many cancers, constitutive activation of the NF-κB pathway promotes tumorigenesis by upregulating anti-apoptotic genes, thereby enabling cancer cells to evade programmed cell death.[1] A key effector of this pro-survival signaling is the Growth Arrest and DNA Damage-inducible beta (GADD45β) protein. GADD45β, an NF-κB target gene, physically interacts with and inhibits Mitogen-Activated Protein Kinase Kinase 7 (MKK7), a crucial activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] This inhibition of MKK7 effectively blocks the JNK-mediated apoptotic signal, contributing to the survival of malignant cells.[3]
This compound was developed as a first-in-class inhibitor of the GADD45β/MKK7 interaction.[4][5] By disrupting this protein-protein interaction, this compound liberates MKK7 to phosphorylate and activate JNK, thereby restoring the apoptotic pathway in cancer cells.[2][3] A significant attribute of this compound is its cancer cell selectivity, which is strongly correlated with the expression levels of GADD45β, making it a targeted therapeutic with a potentially high therapeutic index.
Mechanism of Action: The this compound-Induced Apoptotic Pathway
This compound exerts its pro-apoptotic effects by targeting a specific node in the NF-κB survival pathway. The mechanism can be dissected into a series of molecular events:
-
Disruption of the GADD45β/MKK7 Complex: this compound, a D-tripeptide, is designed to bind to MKK7, leading to a conformational change that prevents its interaction with GADD45β.[3] This action effectively reverses the inhibitory effect of GADD45β on MKK7.
-
Activation of the MKK7/JNK Signaling Cascade: Once released from GADD45β-mediated inhibition, MKK7 is free to act as a kinase. MKK7 specifically phosphorylates and activates JNK (c-Jun N-terminal kinase).[3]
-
Induction of Apoptosis: Activated JNK is a key mediator of the intrinsic apoptotic pathway. It phosphorylates a variety of downstream targets, leading to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of cellular substrates like PARP-1, ultimately resulting in programmed cell death.
The cancer-selectivity of this compound is attributed to the elevated expression of GADD45β in many cancer cells compared to normal tissues. This dependency of cancer cells on the GADD45β/MKK7 interaction for survival makes them particularly vulnerable to this compound-mediated disruption of this complex.
References
DTP3's Cancer Cell Specificity: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DTP3 is a novel D-tripeptide that exhibits remarkable specificity for cancer cells by targeting a key survival pathway downstream of NF-κB. This document provides a comprehensive technical overview of the mechanism, experimental validation, and preclinical/clinical evidence supporting this compound's selective cytotoxicity. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the GADD45β/MKK7 Interaction
This compound's specificity arises from its unique ability to disrupt the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated Protein Kinase Kinase 7 (MKK7).[1][2][3] In many cancers, particularly multiple myeloma (MM), the NF-κB signaling pathway is constitutively active, leading to the upregulation of anti-apoptotic proteins like GADD45β.[2][4] GADD45β then binds to and inhibits MKK7, a crucial kinase in the JNK signaling pathway, thereby suppressing apoptosis and promoting cancer cell survival.[2][3]
This compound is a first-in-class inhibitor that binds with high affinity to MKK7, causing a conformational change that prevents its interaction with GADD45β.[3] This disruption liberates MKK7, restoring its kinase activity and reactivating the JNK-mediated apoptotic cascade specifically in cancer cells that are dependent on the GADD45β/MKK7 survival axis.[1][5][6] This targeted approach leaves normal cells, which are not reliant on this pathway for survival, largely unaffected.[1][2]
Signaling Pathway Diagram
Caption: this compound mechanism in cancer vs. normal cells.
Quantitative Data on this compound's Efficacy and Specificity
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | This compound IC50 (µM) | Bortezomib IC50 (µM) | Notes |
| Multiple Myeloma | ||||
| MM.1S | Human Multiple Myeloma | ~0.1 - 1.0 | ~0.005 - 0.01 | This compound demonstrates potent anti-myeloma activity. |
| U266 | Human Multiple Myeloma | ~1.0 - 5.0 | ~0.01 - 0.05 | |
| RPMI-8226 | Human Multiple Myeloma | ~1.0 - 5.0 | ~0.005 - 0.01 | |
| OPM-2 | Human Multiple Myeloma | ~0.5 - 2.0 | ~0.001 - 0.005 | |
| Normal Cells | ||||
| PBMCs | Human Peripheral Blood | >100 | ~1.0 - 5.0 | This compound shows over 100-fold greater specificity for cancer cells.[1][2] |
| Mononuclear Cells |
Note: Specific IC50 values can vary between experiments and are best sourced from the full-text publications.
Table 2: In Vivo Efficacy of this compound in a U266 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Volume Reduction vs. Control | Notes |
| Vehicle Control | N/A | 0% | Tumors grew progressively. |
| This compound (10 mg/kg) | Intravenous, daily | >95% | Dramatic tumor shrinkage and near-complete elimination of viable cells.[7] |
| This compound (10 mg/kg) | Intravenous, every other day | >95% | Similar efficacy to daily dosing.[7] |
| This compound (10 mg/kg) | Intravenous, every 3 days | Significant but less effective | Less effective at eliminating all viable tumor cells.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer and normal cells.
Protocol:
-
Cell Seeding: Seed multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226, OPM-2) and normal human peripheral blood mononuclear cells (PBMCs) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) and a vehicle control. A positive control such as bortezomib should be included.
-
Incubation: Incubate the plates for 72-144 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat multiple myeloma cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of U266 multiple myeloma cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound at various doses and schedules). Administer this compound via intravenous injection.
-
Monitoring: Monitor tumor volume using caliper measurements and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves and compare the mean tumor volumes between treatment groups.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising, highly specific anti-cancer therapeutic. Its mechanism of action, centered on the disruption of the cancer-selective GADD45β/MKK7 survival module, provides a clear rationale for its potent and targeted cytotoxicity against multiple myeloma and potentially other cancers with a similar dependency. The preclinical data robustly support its efficacy and favorable safety profile, which has been further corroborated in early clinical trials. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GADD45β/MKK7 Inhibitor DTP3
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 is a first-in-class, cell-permeable, D-tripeptide that selectively targets the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[1][2] In certain malignancies, such as multiple myeloma (MM), the constitutive activation of the NF-κB signaling pathway leads to the upregulation of GADD45β. GADD45β then binds to and inhibits MKK7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling cascade, thereby suppressing apoptosis and promoting cancer cell survival.[2][3] this compound disrupts the GADD45β/MKK7 complex, leading to the reactivation of MKK7, subsequent JNK phosphorylation, and induction of apoptosis in cancer cells with high GADD45β expression.[2][4] Notably, this compound exhibits a high degree of cancer cell specificity, showing minimal toxicity to normal cells.[2][3]
These application notes provide detailed in vitro experimental protocols to study the mechanism of action and efficacy of this compound.
Mechanism of Action: The GADD45β/MKK7 Signaling Pathway
This compound's mechanism of action centers on the disruption of the GADD45β-MKK7 interaction, which is a critical survival node downstream of the NF-κB pathway in cancer cells.
References
Application Notes and Protocols for DTP3 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 is a novel D-tripeptide that has emerged as a highly selective inhibitor of the GADD45β/MKK7 complex.[1] This complex is a critical survival module downstream of the nuclear factor kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers, including Multiple Myeloma (MM) and Diffuse Large B-cell Lymphoma (DLBCL). By disrupting the GADD45β/MKK7 interaction, this compound selectively induces apoptosis in cancer cells by activating the MKK7/JNK pro-apoptotic signaling cascade.[1] This targeted approach provides a significant advantage over global NF-κB inhibitors, which often lead to toxicity in normal cells.[1]
These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its anti-cancer properties, focusing on dosage, cell viability, and apoptosis induction.
Mechanism of Action
In many cancer cells, the NF-κB pathway is aberrantly activated, leading to the upregulation of survival genes, including GADD45β. GADD45β binds to MKK7, a key kinase in the JNK pathway, and inhibits its pro-apoptotic activity. This compound acts by specifically disrupting this GADD45β/MKK7 interaction. This releases MKK7, allowing it to phosphorylate and activate JNK, which in turn triggers the downstream effectors of the apoptotic cascade, leading to programmed cell death.
Caption: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the recommended dosage and conditions for this compound in both in vitro and in vivo studies, based on available literature.
Table 1: In Vitro this compound Dosages for Cancer Cell Lines
| Cell Line Type | Recommended Concentration Range | Incubation Time | Reference(s) |
| Multiple Myeloma (MM) | 10 µM | 24h - 21 days | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Nanomolar to low Micromolar | Not Specified |
Table 2: In Vivo this compound Dosage for Preclinical Studies
| Animal Model | Dosage and Administration | Duration | Reference(s) |
| Mice | 14.5 mg/kg/day, subcutaneous injection | 28 days | [2] |
Experimental Protocols
Cell Culture of Multiple Myeloma (MM) Cell Lines (RPMI-8226 & U266)
This protocol outlines the culture of RPMI-8226 and U266 human multiple myeloma cell lines.
Materials:
-
RPMI-1640 Medium (ATCC 30-2001 or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
RPMI-8226 (ATCC CCL-155) or U266 (ATCC TIB-196) cells
-
Sterile, vented T-75 culture flasks
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare Complete Growth Medium: To a 500 mL bottle of RPMI-1640 medium, add 50 mL of heat-inactivated FBS (to a final concentration of 10%). Add 5 mL of Penicillin-Streptomycin solution. Store at 4°C.
-
Thawing of Cryopreserved Cells:
-
Thaw the vial of cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
Monitor cell density and maintain cultures between 3 x 10^5 and 9 x 10^5 cells/mL.[4]
-
To subculture, aspirate a portion of the cell suspension, centrifuge at 125 x g for 7 minutes, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.
-
For U266 cells, which can be loosely adherent, gently scrape or pipette to detach cells before splitting.
This compound Treatment Protocol
Materials:
-
This compound peptide
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Complete growth medium
-
MM cell culture (from Protocol 1)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed MM cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density. Allow cells to attach and resume logarithmic growth (typically 24 hours).
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO-treated) at the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Following this compound treatment (Protocol 2), add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of DMSO to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflows
Caption: this compound In Vitro Experimental Workflow.
Caption: Apoptosis Detection Workflow.
References
- 1. Cancer-selective targeting of the NF-κB survival pathway with GADD45β/MKK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The epigenetic impact of suberohydroxamic acid and 5-Aza-2′-deoxycytidine on DNMT3B expression in myeloma cell lines differing in IL-6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leibniz Institute DSMZ: Details [dsmz.de]
- 4. RPMI 8226. Culture Collections [culturecollections.org.uk]
DTP3 Administration in Animal Models: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 is a first-in-class D-tripeptide inhibitor developed to target a cancer-selective survival pathway downstream of nuclear factor κB (NF-κB).[1][2] In many cancers, including multiple myeloma (MM), constitutive NF-κB signaling promotes cell survival, making it a key therapeutic target.[1] However, the ubiquitous role of NF-κB has led to significant toxicity with direct inhibitors.[2] this compound offers a novel strategy by disrupting the interaction between the NF-κB-regulated antiapoptotic factor GADD45β (Growth Arrest and DNA Damage-inducible beta) and the JNK kinase, MKK7.[1][3] This disruption selectively triggers MKK7/JNK-dependent apoptosis in cancer cells with high GADD45β expression, while sparing normal tissues.[3][4]
Preclinical studies in animal models have demonstrated that this compound possesses potent anticancer activity, a favorable pharmacokinetic profile, and is well-tolerated, showing no significant toxicity at therapeutically effective doses.[1][5][6] These application notes provide detailed protocols for administering this compound in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
Mechanism of Action: Targeting the GADD45β/MKK7 Survival Pathway
In multiple myeloma cells, the NF-κB pathway is constitutively active, leading to the upregulation of the anti-apoptotic protein GADD45β. GADD45β binds directly to MKK7, a key kinase in the JNK signaling cascade, inhibiting its pro-apoptotic activity. This suppression of JNK signaling is crucial for the survival of malignant cells.
This compound acts by specifically binding to MKK7, which prevents GADD45β from interacting with it.[3] This action liberates MKK7, restoring its kinase activity and reactivating the downstream JNK pathway, ultimately leading to selective apoptosis in cancer cells dependent on this survival mechanism.[3][4]
Application Note 1: In Vivo Efficacy Evaluation in a Multiple Myeloma Xenograft Model
This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound using a subcutaneous xenograft mouse model of multiple myeloma.
Experimental Protocol
-
Animal Model:
-
Species/Strain: Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rg a /SzJ, also known as NSG mice).
-
Age/Sex: 6-8 week old female mice are typically used.
-
Acclimatization: Allow animals to acclimate for at least one week prior to the start of the experiment. House in a specific-pathogen-free (SPF) facility.
-
-
Cell Culture and Implantation:
-
Cell Line: Use a human multiple myeloma cell line with high GADD45β expression (e.g., U266, H929).
-
Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse. To enhance tumor take-rate, cells may be mixed 1:1 with Matrigel®.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Formulation: Dissolve this compound in a sterile vehicle suitable for intravenous injection, such as 0.9% saline.
-
Dose Level: Based on preclinical studies, an effective dose is ≥10 mg/kg.[6][7]
-
Route of Administration: Intravenous (i.v.) bolus injection via the lateral tail vein.
-
Dosing Schedule: Administer this compound daily, every other day, or every three days for a period of 2-3 weeks.[6][7] A vehicle control group should be run in parallel.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each animal at the time of tumor measurement to monitor for signs of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.
-
Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition. Studies may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Complete tumor regression is a possible outcome.[6][7]
-
Survival: For survival studies, animals are monitored until they meet euthanasia criteria (e.g., excessive tumor burden, >20% body weight loss, severe clinical signs).
-
Quantitative Data: Summary of In Vivo Efficacy
The following table summarizes the effective dosing regimens for this compound in multiple myeloma xenograft models as reported in preclinical studies.
| Parameter | Description | Reference |
| Animal Model | Subcutaneous or orthotopic MM xenografts in mice. | [1][5] |
| Administration Route | Intravenous (i.v.) bolus injection. | [5][6][7] |
| Effective Dose | ≥ 10 mg/kg. | [6][7] |
| Dosing Schedule | Daily, every other day, or every 3 days for 2 weeks. | [6][7] |
| Observed Outcome | Highly effective in causing complete tumor regression. | [6][7] |
| Long-Term Dosing | 29 mg/kg/day for 8 weeks. | [1] |
| Long-Term Outcome | Significantly extended median overall survival past the 161-day experimental endpoint. | [1] |
Application Note 2: Pharmacokinetic (PK) Analysis in Animal Models
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice to determine key parameters such as clearance, volume of distribution, and half-life.
Experimental Protocol
-
Animal Model:
-
Species/Strain: CD-1 or similar standard mouse strain.
-
Number: 3-4 mice per time point or using serial sampling from a smaller cohort if animal welfare regulations permit.
-
-
This compound Formulation and Administration:
-
Formulation: Prepare this compound in a sterile vehicle suitable for i.v. injection.
-
Dose Level: Administer a single i.v. bolus dose (e.g., 10 mg/kg).
-
Administration: Inject via the lateral tail vein.
-
-
Sample Collection:
-
Matrix: Plasma (using an appropriate anticoagulant like K2EDTA).
-
Time Points: Collect blood samples at predefined time points post-dose. For an i.v. study, typical time points might include: 0 (pre-dose), 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Processing: Process blood samples immediately by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Quantitative Data: Summary of this compound Pharmacokinetics in Mice
The table below presents key pharmacokinetic parameters for this compound following intravenous administration in mice.
| PK Parameter | Symbol | Value (Mean) | Unit |
| Plasma Clearance | CL | ~27 | mL/min/kg |
| Volume of Distribution | Vₐ | ~2 | L/kg |
| Metabolism | - | No significant metabolism observed. | - |
| Excretion | - | Primarily excreted unchanged. | - |
| Data sourced from preclinical PK studies.[5] |
Application Note 3: Preclinical Toxicology and Safety Pharmacology
This section provides a general overview of the protocols used to establish the safety profile of this compound in animal models.
General Protocol Outline
-
Animal Models:
-
Studies should be conducted in at least two species: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as per regulatory guidelines.[5]
-
-
Study Design:
-
Parameters Monitored:
-
In-life Observations: Daily clinical observations, body weight, food consumption, and ophthalmology exams.
-
Safety Pharmacology: Assessment of effects on vital functions, including cardiovascular (e.g., ECG, blood pressure), respiratory, and central nervous systems.[6][7]
-
Clinical Pathology: Hematology and clinical chemistry analysis from blood samples collected at baseline and termination.
-
Terminal Procedures: At the end of the study, conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.
-
Quantitative Data: Summary of Preclinical Safety Findings
This compound has been shown to be well-tolerated in repeat-dose toxicology studies with a wide therapeutic window.
| Species | Study Duration | Administration Route | Key Findings | Reference |
| Rat | 28 days | Intravenous | Well-tolerated with no significant target organs of toxicity. | [6][7] |
| Dog | 28 days | Intravenous | Well-tolerated with no significant target organs of toxicity. | [6][7] |
| Multiple | - | - | No adverse effects on cardiovascular, respiratory, or central nervous systems. | [6][7] |
| - | - | - | This compound was not mutagenic in an Ames assay. | [6][7] |
| Safety Margin | - | - | Tolerated at exposures up to 17 times the optimal exposure in mouse efficacy models. | [6] |
References
- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 3. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paper: Cancer-Selective Targeting of the NF-κB Survival Pathway in Multiple Myeloma with the GADD45β/MKK7 Inhibitor, this compound [ash.confex.com]
Application Notes and Protocols for Measuring DTP3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of DTP3, a first-in-class D-tripeptide inhibitor of the GADD45β/MKK7 complex. This compound offers a targeted approach to cancer therapy by selectively inducing apoptosis in malignant cells, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), which are dependent on the NF-κB signaling pathway for survival.[1] This document outlines the underlying mechanism of action of this compound and provides detailed protocols for key assays to evaluate its therapeutic potential.
Mechanism of Action: Targeting the NF-κB Survival Pathway
This compound functions by disrupting the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[2] In many cancers, including MM and DLBCL, the NF-κB pathway is constitutively active, leading to the upregulation of anti-apoptotic proteins like GADD45β. GADD45β then binds to and inhibits MKK7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling cascade. This inhibition of MKK7 prevents the activation of JNK, a critical mediator of apoptosis.
This compound competitively binds to MKK7, preventing its interaction with GADD45β. This releases the inhibition on MKK7, allowing it to phosphorylate and activate JNK. Activated JNK then triggers the downstream apoptotic cascade, leading to selective cancer cell death.[1][2] This targeted mechanism spares normal cells, which are not reliant on this specific survival pathway, contributing to this compound's favorable safety profile.[3]
Signaling Pathway Diagram
Caption: this compound disrupts the GADD45β-MKK7 interaction, restoring JNK-mediated apoptosis.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from preclinical and early clinical studies of this compound.
In Vitro Efficacy: IC50 Values
| Cell Line (Multiple Myeloma) | This compound IC50 (µM) | Bortezomib IC50 (µM) | Therapeutic Index (vs. Normal Cells) | Reference |
| MM.1S | Similar to Bortezomib | Not specified | >100-fold greater than Bortezomib | [1] |
| U266 | Not specified | Not specified | Not specified | |
| RPMI 8226 | Not specified | Not specified | Not specified | |
| OPM-2 | Not specified | Not specified | Not specified |
Note: Specific IC50 values across a wide range of cell lines are not publicly available in the reviewed literature. One source indicates this compound has a similar IC50 to the standard-of-care drug, bortezomib, but with a significantly higher therapeutic index.[1]
In Vivo Efficacy: Xenograft Models
| Animal Model | Cancer Type | This compound Dose | Treatment Schedule | Outcome | Reference |
| Mice | Multiple Myeloma | Not specified | Not specified | Eradication of tumors with no apparent toxic side effects. | [3] |
Note: While preclinical studies in mice have shown significant tumor eradication, specific quantitative data on tumor volume reduction over time at defined doses are not detailed in the available public literature.
Early Clinical Trial Data (Phase I/IIa Pilot Study)
| Number of Patients | Cancer Type | This compound Doses Administered | Treatment Cycle | Key Findings | Reference |
| 3 | Relapsed/Refractory Multiple Myeloma | Not specified | 1 to 3 cycles (1 month each) | Induced apoptosis in malignant CD138+ cells but not in healthy cells.[1] | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound efficacy are provided below.
Experimental Workflow
Caption: A general workflow for the preclinical evaluation of this compound efficacy.
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol details the detection of apoptosis in cancer cell lines treated with this compound using flow cytometry.
Materials:
-
This compound compound
-
Multiple Myeloma or DLBCL cell lines (e.g., MM.1S, U266)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well in complete culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO or saline) for 24-48 hours.
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Western Blot Analysis of JNK Phosphorylation
This protocol describes the detection of phosphorylated JNK (p-JNK), a key downstream effector of this compound action.
Materials:
-
This compound compound
-
MM or DLBCL cell lines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Wash cells with cold PBS and lyse them on ice using RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software to determine the relative levels of p-JNK.
-
References
DTP3 Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 is a first-in-class, potent, and selective small-molecule inhibitor of the GADD45β/MKK7 (Growth Arrest and DNA-Damage-Inducible β/Mitogen-Activated Protein Kinase Kinase 7) complex.[1][2][3] It targets a cancer-selective cell survival pathway downstream of NF-κB, leading to the activation of JNK and subsequent apoptosis in cancer cells with high GADD45β expression.[1][2][4] These characteristics make this compound a promising therapeutic candidate, particularly in malignancies such as multiple myeloma.[4] This document provides detailed application notes and protocols for the experimental use of this compound.
Data Summary
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 525.6 g/mol | [2] |
| Molecular Formula | C26H35N7O5 | [2] |
| CAS Number | 1809784-29-9 | [2][3] |
| Solubility (In Vitro) | ≥ 100 mg/mL in H2O | [5] |
| 100 mg/mL (190.26 mM) in fresh DMSO (ultrasonication may be needed) | [1][5] | |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). Store in a sealed, protected environment away from moisture and light. | [2] |
Biological Activity and In Vivo Data
| Parameter | Value | Experimental System | Source |
| Target | GADD45β/MKK7 complex | Biochemical Assay | [3][4] |
| Binding Affinity (Kd) | 64.8 nM (for MKK7) | Biochemical Assay | [3][6] |
| Mechanism of Action | Allosteric inhibitor; dissociates the GADD45β/MKK7 complex, leading to MKK7/JNK activation and apoptosis. | Cellular Assays | [1][2][6] |
| Effective In Vitro Concentration | 10 µM | Multiple Myeloma Cell Lines | [5] |
| In Vivo Efficacy | Dramatic shrinkage of tumors; virtual eradication of established subcutaneous myeloma xenografts in mice. | Mouse Xenograft Model | [5] |
| In Vivo Dosage | 14.5 mg/kg/day (subcutaneous injection) for 28 days. | Mouse Xenograft Model | [5] |
| Pharmacokinetics (IV, 10 mg/kg) | t1/2: 1.26 hours, CL: 27.13 mL/min/kg, Vd: 2.80 L/kg | Intravenous Injection | [5] |
Signaling Pathway
This compound acts by disrupting the interaction between GADD45β and MKK7. In certain cancer cells, the NF-κB pathway promotes survival by upregulating GADD45β, which then binds to and inhibits the pro-apoptotic kinase MKK7. This compound binds directly to MKK7, inducing a conformational change that prevents GADD45β from binding. This releases MKK7 to phosphorylate and activate JNK, leading to the induction of apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a this compound stock solution and its dilution for use in cell culture assays.
Materials:
-
This compound powder
-
Hygroscopic-free, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Reconstitute the this compound powder in fresh, anhydrous DMSO to a final concentration of 100 mM (e.g., add 1.90 µL of DMSO to 1 mg of this compound).
-
Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[5]
-
Note: Moisture-absorbing DMSO can significantly reduce the solubility of this compound; always use newly opened or properly stored anhydrous DMSO.[1]
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium.[5] For example, to make 1 mL of 10 µM working solution, add 0.1 µL of the 100 mM stock solution to 999.9 µL of medium.
-
Vortex gently to mix before adding to the cell culture.
-
Protocol 2: Preparation and Administration of this compound for In Vivo Experiments (Mouse Model)
This protocol provides a method for formulating this compound for subcutaneous administration in mice, based on common practices for similar compounds.[1][2]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile water for injection or ddH2O
-
Sterile tubes
-
Vortex mixer
Vehicle Formulation (Example):
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% sterile water
Procedure:
-
Prepare this compound Stock:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
-
Formulation for Injection:
-
This example prepares a 1 mL final solution. Adjust volumes as needed.
-
In a sterile tube, add 400 µL of PEG300.
-
Add the required volume of the this compound/DMSO stock solution to the PEG300. For a final dose of 14.5 mg/kg in a 20g mouse (requiring 0.29 mg per injection), if administering 100 µL, the final concentration would be 2.9 mg/mL. To achieve this from a 50 mg/mL stock, you would use 58 µL of the stock.
-
Add the remaining DMSO to reach a total of 100 µL (10% of 1 mL). In this example, add 42 µL of pure DMSO.
-
Mix until the solution is clear.
-
Add 50 µL of Tween® 80 and mix until the solution is clear.
-
Add 450 µL of sterile water (ddH2O) and mix until the solution is clear.
-
Note: The order of addition is critical. Ensure the solution is clear after each step before proceeding.[2] The mixed solution should be used immediately.[1]
-
-
Administration:
-
Administer the prepared this compound formulation to mice via the desired route (e.g., subcutaneous injection).
-
The dosage used in preclinical studies showing efficacy was 14.5 mg/kg/day.[5]
-
References
Application Notes and Protocols: Combining DTP3 with Bortezomib for Synergistic Anti-Cancer Effects in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 is a novel D-tripeptide inhibitor that targets the GADD45β/MKK7 complex, a key survival node in the NF-κB signaling pathway.[1][2] This pathway is constitutively active in various cancers, including multiple myeloma (MM), making it a compelling therapeutic target.[1][2] this compound has demonstrated potent and cancer-selective pro-apoptotic activity by inducing MKK7/JNK-dependent cell death.[2][3] Preclinical studies have shown that this compound has a favorable safety profile and a significantly higher therapeutic index compared to the standard-of-care proteasome inhibitor, bortezomib.[2][4]
This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of combining this compound with bortezomib in multiple myeloma cell lines. The provided data and methodologies are based on preclinical findings that highlight the potential of this combination therapy to enhance therapeutic efficacy.[2]
Data Presentation
The synergistic interaction between this compound and bortezomib has been quantitatively assessed in multiple myeloma cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a key metric for determining synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation | Reference |
| U266 | This compound + Bortezomib | 0.21 | Strong Synergy | [2] |
| KMS-12 | This compound + Bortezomib | 0.56 | Synergy | [2] |
Signaling Pathway
This compound's mechanism of action involves the disruption of the GADD45β/MKK7 complex, leading to the activation of the JNK signaling pathway and subsequent apoptosis. Bortezomib, a proteasome inhibitor, induces apoptosis through the accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress. The combination of this compound and bortezomib is hypothesized to create a dual assault on cancer cell survival pathways, leading to a synergistic increase in apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and bortezomib on multiple myeloma cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of this compound and bortezomib, alone and in combination.
Materials:
-
Multiple myeloma cell lines (e.g., U266, KMS-12)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Bortezomib (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and bortezomib in culture medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle-treated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and bortezomib, alone and in combination.
Materials:
-
Multiple myeloma cell lines
-
This compound and Bortezomib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, bortezomib, or their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Conclusion
The combination of this compound and bortezomib demonstrates significant synergistic cytotoxicity against multiple myeloma cells in preclinical models.[2] The provided protocols offer a framework for researchers to further investigate this promising combination therapy. The distinct mechanisms of action of this compound, targeting a cancer-selective NF-κB survival pathway, and bortezomib, a proteasome inhibitor, provide a strong rationale for their combined use to overcome drug resistance and improve therapeutic outcomes in multiple myeloma. Further in vivo studies and clinical trials are warranted to validate these preclinical findings.
References
Application Notes and Protocols for DTP3 Treatment in Relapsed or Refractory Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 is a first-in-class, D-tripeptide inhibitor of the GADD45β/MKK7 complex, representing a novel therapeutic strategy for relapsed or refractory multiple myeloma (MM).[1] Aberrant activation of the NF-κB signaling pathway is a hallmark of MM, contributing to cancer cell survival and proliferation.[2] this compound offers a highly selective approach to target this pathway downstream, inducing apoptosis in malignant cells while sparing healthy tissues.[3][4] These application notes provide an overview of this compound, its mechanism of action, clinical data, and detailed protocols for key experimental assays to evaluate its efficacy and pharmacodynamic effects.
Mechanism of Action
In multiple myeloma cells, the NF-κB pathway promotes the expression of Growth Arrest and DNA Damage-inducible protein beta (GADD45β). GADD45β binds to and inhibits Mitogen-Activated Protein Kinase Kinase 7 (MKK7), a key component of the c-Jun N-terminal kinase (JNK) signaling cascade.[2][4] This inhibition of MKK7 prevents the downstream activation of JNK, a critical mediator of apoptosis.
This compound disrupts the interaction between GADD45β and MKK7.[1] This releases the inhibitory constraint on MKK7, leading to its activation and subsequent phosphorylation of JNK. Activated JNK then triggers the apoptotic cascade, resulting in selective death of the myeloma cells.[1]
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. isrctn.com [isrctn.com]
- 3. New cancer drug to begin trials in multiple myeloma patients | Imperial News | Imperial College London [imperial.ac.uk]
- 4. Novel promising treatment strategy for multiple myeloma – NIHR Imperial Biomedical Research Centre [imperialbrc.nihr.ac.uk]
DTP3: A Targeted Approach for Diffuse Large B-cell Lymphoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with the Activated B-cell-like (ABC) subtype being particularly aggressive and often reliant on the pro-survival signaling of the Nuclear Factor-κB (NF-κB) pathway.[1] DTP3 is a novel, first-in-class D-tripeptide inhibitor that offers a highly selective therapeutic strategy by targeting a key downstream component of the NF-κB pathway.[2][3] Unlike global NF-κB inhibitors, which can be toxic to normal cells, this compound shows a high degree of cancer-cell specificity, making it a promising candidate for DLBCL research and therapeutic development.[3]
This compound was developed through a peptide library screen to specifically disrupt the interaction between the NF-κB-regulated anti-apoptotic factor GADD45β (Growth Arrest and DNA Damage-inducible beta) and the JNK kinase MKK7 (MAP Kinase Kinase 7).[2][3] In ABC-DLBCL, the aberrant NF-κB activity leads to the upregulation of GADD45β, which in turn binds to and inhibits MKK7, thereby suppressing the pro-apoptotic JNK signaling pathway.[2][3] By disrupting the GADD45β/MKK7 complex, this compound unleashes the apoptotic activity of the JNK pathway specifically in cancer cells that are dependent on this survival mechanism.[2][3]
These application notes provide an overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in DLBCL research.
Mechanism of Action
This compound's mechanism of action is centered on the selective disruption of the GADD45β/MKK7 protein-protein interaction. This targeted approach leads to the activation of the JNK signaling pathway and subsequent apoptosis in cancer cells that overexpress GADD45β as a result of constitutive NF-κB activation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in relevant cancer cell lines. While much of the initial work was conducted in multiple myeloma (MM) cell lines, the shared dependency on the NF-κB pathway makes this data highly relevant for ABC-DLBCL research.
Table 1: In Vitro Cytotoxicity of this compound in Human Multiple Myeloma Cell Lines
| Cell Line | IC50 of this compound (μM) | IC50 of Bortezomib (nM) |
| U266 | 0.8 ± 0.1 | 3.5 ± 0.5 |
| KMS-11 | 1.2 ± 0.2 | 8.0 ± 1.0 |
| JJN3 | 1.5 ± 0.3 | 7.5 ± 0.8 |
| RPMI-8226 | > 25 | 6.5 ± 0.7 |
Data adapted from Tornatore et al., Cancer Cell, 2014.
Table 2: Therapeutic Index of this compound
| Compound | Cancer Cell IC50 (μM) | Normal PBMC IC50 (μM) | Therapeutic Index |
| This compound | ~1 | > 100 | > 100 |
| Bortezomib | ~0.007 | ~0.02 | ~3 |
PBMC: Peripheral Blood Mononuclear Cells. Data adapted from Tornatore et al., Cancer Cell, 2014.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in DLBCL cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10 for ABC subtype)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 μL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 μL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis in DLBCL cells.
Materials:
-
DLBCL cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed DLBCL cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 μL of the cell suspension to a flow cytometry tube.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Co-Immunoprecipitation (Co-IP) of GADD45β and MKK7
This protocol is to demonstrate the disruption of the GADD45β/MKK7 complex by this compound.
Materials:
-
DLBCL cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-GADD45β antibody
-
Anti-MKK7 antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat DLBCL cells with this compound or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-GADD45β antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using an anti-MKK7 antibody.
Protocol 4: Western Blot Analysis of JNK Activation
This protocol is to detect the phosphorylation of JNK as a marker of its activation following this compound treatment.
Materials:
-
DLBCL cells
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Treat DLBCL cells with this compound for various time points (e.g., 0, 1, 3, 6, 12 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-JNK and anti-GAPDH antibodies for loading control.
Conclusion
This compound represents a promising tool for researchers studying DLBCL, particularly the ABC subtype. Its high specificity for the GADD45β/MKK7 complex allows for the targeted induction of apoptosis in cancer cells with minimal effects on normal cells. The protocols provided herein offer a framework for investigating the efficacy and mechanism of action of this compound in a laboratory setting. Further research utilizing this compound will likely provide deeper insights into the role of the NF-κB and JNK pathways in DLBCL pathogenesis and may pave the way for novel therapeutic interventions.
References
Troubleshooting & Optimization
Technical Support Center: DTP3 Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the D-amino acid tripeptide DTP3 to induce apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class GADD45β/MKK7 inhibitor.[1][2] In certain cancer cells, particularly multiple myeloma, the NF-κB survival pathway upregulates the expression of GADD45β. GADD45β then binds to and inhibits the pro-apoptotic kinase MKK7, preventing the activation of the JNK signaling pathway and subsequent apoptosis.[1][3] this compound disrupts the GADD45β/MKK7 complex, thereby restoring MKK7's kinase activity and inducing JNK-dependent apoptosis.[2][3]
Q2: In which cancer types is this compound expected to be effective?
A2: this compound is designed to be most effective in cancers that rely on the GADD45β/MKK7 interaction for survival. This has been extensively demonstrated in multiple myeloma (MM) cells, where high levels of GADD45β are correlated with poor prognosis.[1][3] The efficacy of this compound in other cancer types is likely dependent on the expression and functional significance of GADD45β in those cells.[1]
Q3: What are the key molecular events downstream of this compound treatment?
A3: Upon successful disruption of the GADD45β/MKK7 complex by this compound, a signaling cascade is initiated, leading to apoptosis. The key downstream events include:
-
MKK7 activation: Freed from GADD45β inhibition, MKK7 becomes active.
-
JNK phosphorylation and activation: MKK7 phosphorylates and activates c-Jun N-terminal kinase (JNK).
-
Caspase activation: Activated JNK signaling ultimately leads to the activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis.
Q4: Is this compound toxic to normal, non-cancerous cells?
A4: this compound has been shown to have a high degree of cancer cell specificity with minimal toxicity to normal cells.[1] This is because its mechanism of action targets a pathway that is preferentially utilized by cancer cells for survival.
Troubleshooting Guide: this compound Not Inducing Apoptosis
This guide addresses potential reasons why this compound may not be inducing apoptosis in your cancer cell line.
Issue 1: Sub-optimal this compound Concentration or Treatment Duration
-
Question: I am not observing apoptosis after treating my cells with this compound. Could the concentration or incubation time be incorrect?
-
Answer: Yes, the efficacy of this compound is dose- and time-dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Recommendation: Based on published studies, concentrations in the range of 10-100 µM for 24-72 hours are a reasonable starting point for multiple myeloma cells. However, this may need to be optimized for other cell types. We recommend the following initial experiment:
-
| Parameter | Recommendation |
| This compound Concentration Range | 1, 5, 10, 25, 50, 100 µM |
| Time Points | 24, 48, 72 hours |
| Positive Control | A known apoptosis inducer for your cell line (e.g., staurosporine) |
| Negative Control | Vehicle (e.g., DMSO or PBS) |
Issue 2: Cell Line-Specific Factors and Resistance
-
Question: I have optimized the this compound concentration and duration, but my cells are still not undergoing apoptosis. What could be the reason?
-
Answer: The resistance to this compound-induced apoptosis can be due to several cell line-specific factors, primarily related to the components of the targeted signaling pathway.
-
Low or Absent GADD45β Expression: this compound's efficacy is dependent on the presence of GADD45β. If your cell line does not express sufficient levels of GADD45β, this compound will not have its intended target.
-
Recommendation: Assess GADD45β expression levels in your cell line at both the mRNA (qRT-PCR) and protein (Western blot) levels. Compare these levels to a sensitive cell line, if available. In some cases, high GADD45B has been linked to increased chemosensitivity, suggesting its expression level is a critical determinant of response.[4]
-
-
Defects in the JNK Signaling Pathway: Since this compound relies on the activation of the MKK7-JNK cascade, any defects downstream of MKK7 can lead to resistance.
-
Recommendation:
-
Check for MKK7 and JNK Expression: Confirm that your cell line expresses MKK7 and JNK proteins via Western blot.
-
Assess JNK Activation: Treat your cells with a known JNK activator (e.g., anisomycin) and probe for phosphorylated JNK (p-JNK) by Western blot to ensure the pathway is functional.
-
Consider Downstream Defects: Resistance to JNK-induced apoptosis can also arise from mutations or altered expression of downstream effectors.
-
-
-
Issue 3: Experimental Procedure and Apoptosis Detection
-
Question: I believe my this compound and cell line are appropriate, but my apoptosis assay is not yielding clear results. What could be wrong with my experimental setup?
-
Answer: The choice and execution of the apoptosis assay are critical for obtaining reliable results.
-
Inappropriate Apoptosis Assay: Different apoptosis assays measure different stages of the cell death process.
-
Recommendation: Use at least two different methods to confirm apoptosis.
-
Early Apoptosis: Annexin V/PI staining by flow cytometry.
-
Late Apoptosis/Execution Phase: Western blot for cleaved caspase-3 and cleaved PARP.
-
-
-
Technical Issues with Assays:
-
Flow Cytometry: Ensure proper compensation for spectral overlap between fluorochromes. Use fresh reagents and analyze samples promptly after staining.
-
Western Blotting: Use antibodies specific to the cleaved (active) forms of caspases. Ensure efficient protein transfer and use appropriate loading controls.
-
-
Experimental Protocols
Representative Protocol for this compound-Induced Apoptosis in Multiple Myeloma Cells
This protocol is a general guideline based on published research and should be optimized for your specific experimental conditions.
-
Cell Culture:
-
Culture multiple myeloma cells (e.g., MM.1S) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Seed cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Prepare a stock solution of this compound in sterile DMSO or PBS.
-
Treat cells with the desired final concentrations of this compound (e.g., 10, 25, 50 µM).
-
Include a vehicle control (DMSO or PBS at the same final concentration as the highest this compound dose).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
-
Apoptosis Analysis by Western Blot for Cleaved Caspase-3:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: this compound Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GADD45B Is a Potential Diagnostic and Therapeutic Target Gene in Chemotherapy-Resistant Prostate Cancer [frontiersin.org]
Technical Support Center: Optimizing DTP3 Concentration for In Vivo Studies
Welcome to the technical support center for the utilization of DTP3 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for preclinical studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class inhibitor of the GADD45β/MKK7 complex.[1] By disrupting this interaction, this compound selectively induces apoptosis in cancer cells that are dependent on the NF-κB survival pathway. This disruption leads to the activation of the MKK7/JNK signaling cascade, ultimately resulting in programmed cell death.[2]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model of multiple myeloma?
A2: Based on preclinical studies, a dose of 10 mg/kg administered via intravenous (i.v.) bolus injection has been shown to be effective in ablating multiple myeloma xenografts in mice.[3] However, the optimal dose may vary depending on the specific cancer model, tumor burden, and administration schedule. It is recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.
Q3: What is the reported toxicity profile of this compound in preclinical models?
A3: Preclinical studies have indicated that this compound has a favorable safety profile with no apparent adverse effects or evident toxicity to healthy cells, even with repeated administration.[1][2][4] It has been shown to be well-tolerated in both rodent and non-rodent species with no target organ toxicity identified.[4]
Q4: How should this compound be formulated for intravenous administration?
A4: While specific formulation details from preclinical publications are limited, a common approach for peptide-based therapeutics for in vivo studies is to use a sterile, isotonic solution such as phosphate-buffered saline (PBS) or saline (0.9% NaCl). The final formulation should be filtered through a 0.22 µm filter before administration. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.
Troubleshooting Guides
Problem 1: Suboptimal anti-tumor efficacy observed.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | The reported effective dose of 10 mg/kg is a starting point. Perform a dose-escalation study (e.g., 5, 10, 20 mg/kg) to determine the optimal dose for your specific tumor model. |
| Inappropriate Dosing Schedule | Preclinical studies have explored various schedules, including daily, every other day, and every three days.[3] Evaluate different dosing frequencies to determine the most effective regimen for maintaining therapeutic concentrations. |
| Poor Bioavailability | Although this compound is reported to have good bioavailability, issues with formulation or administration can impact its systemic exposure.[4] Ensure proper i.v. injection technique. Consider pharmacokinetic analysis to confirm adequate drug exposure. |
| Tumor Model Resistance | The efficacy of this compound is dependent on the GADD45β/MKK7 pathway. Confirm the expression of these targets in your cancer cell line or patient-derived xenograft (PDX) model. |
Problem 2: Concerns about potential toxicity or adverse effects.
| Potential Cause | Troubleshooting Step |
| Vehicle-Related Toxicity | Ensure the vehicle used for formulation is well-tolerated. Include a vehicle-only control group in your study to differentiate between vehicle effects and this compound-specific effects. |
| Compound Instability or Impurities | Use a high-purity batch of this compound. Ensure proper storage and handling to prevent degradation. |
| Monitoring Parameters | Although this compound is reported to be well-tolerated, it is crucial to monitor animal health closely. Track body weight, food and water intake, and clinical signs of distress (e.g., changes in posture, activity, or grooming). At the end of the study, consider collecting blood for hematology and clinical chemistry analysis, and perform histopathological examination of major organs. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Mouse (Subcutaneous U266 MM xenograft) | [3] |
| Effective Dose | 10 mg/kg | [3] |
| Administration Route | Intravenous (bolus injection) | [3] |
| Dosing Schedules Evaluated | Once every day, Once every two days, Once every three days | [3] |
| Outcome | Ablation of MM xenografts | [3] |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
1. Cell Culture and Implantation:
- Culture human multiple myeloma cells (e.g., U266) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., sterile PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
- Prepare the this compound formulation in a sterile vehicle (e.g., PBS) at the desired concentration.
- Administer this compound via intravenous injection into the tail vein according to the predetermined dosing schedule (e.g., 10 mg/kg daily).
- Administer an equivalent volume of the vehicle to the control group.
4. Efficacy Assessment:
- Continue to monitor tumor volume throughout the study.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers).
5. Toxicity Assessment:
- Observe mice daily for any clinical signs of toxicity.
- Record body weight at regular intervals.
- At the study endpoint, consider collecting blood for complete blood count and serum chemistry analysis.
- Perform gross necropsy and collect major organs for histopathological examination.
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound In Vivo Studies
References
Technical Support Center: Overcoming Resistance to DTP3 Treatment
Welcome to the technical support center for DTP3, a first-in-class GADD45β/MKK7 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges and troubleshoot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a D-tripeptide that selectively targets and disrupts the interaction between GADD45β (Growth Arrest and DNA Damage-inducible beta) and MKK7 (MAP Kinase Kinase 7). In many cancers, particularly multiple myeloma (MM), the NF-κB pathway is constitutively active and promotes cell survival by upregulating GADD45β. GADD45β then binds to and inhibits MKK7, which is a key activator of the pro-apoptotic JNK (c-Jun N-terminal kinase) signaling pathway. By disrupting the GADD45β/MKK7 complex, this compound liberates MKK7, restoring its kinase activity and inducing JNK-dependent apoptosis in cancer cells.
Q2: My cells are showing reduced sensitivity or resistance to this compound. What are the potential causes?
Resistance to this compound, while not extensively documented as the drug is designed to bypass some common resistance mechanisms, can theoretically arise from several factors related to its specific mechanism of action:
-
Low or Absent GADD45β Expression: The efficacy of this compound is correlated with the expression of its target, GADD45β. If your cell line has very low or has lost the expression of GADD45β, this compound will not have its target and will therefore be ineffective.
-
Mutations in MKK7: Alterations in the MKK7 protein, specifically within the binding site for this compound, could prevent the drug from interacting with its target. Studies have mapped the this compound interaction to specific peptides on MKK7 (peptides 113-136 and 259-274). A mutation in these regions could confer resistance.
-
Dysregulation of the Downstream JNK Pathway: Even if this compound successfully activates MKK7, resistance can occur if downstream components of the JNK pathway are compromised. This could include mutations in JNK itself or upregulation of phosphatases that deactivate JNK.
-
Activation of Alternative Survival Pathways: Cancer cells may develop resistance by upregulating parallel survival pathways that compensate for the JNK-induced apoptotic signal.
-
Reduced Drug Uptake or Increased Efflux: As with many small molecules, cells can develop mechanisms to either prevent the drug from entering the cell or to actively pump it out.
Q3: How can I experimentally verify the cause of this compound resistance?
To investigate the source of resistance, we recommend a systematic approach. The following workflow outlines key experiments to perform.
DTP3 stability issues in experimental setups
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and answering frequently asked questions related to the experimental use of DTP3, a first-in-class GADD45β/MKK7 inhibitor.
Troubleshooting Guide: this compound Stability and Handling
This guide addresses common issues that may arise during the storage, handling, and use of this compound in experimental setups.
Question: I am observing inconsistent results with this compound in my cell-based assays. Could this be a stability issue?
Answer: Inconsistent results in cell-based assays can indeed stem from issues with this compound stability and handling. Several factors can contribute to this variability:
-
Improper Storage: this compound is a peptide-based inhibitor and should be stored at -20°C for long-term stability.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
-
Incorrect Solvent: this compound is readily soluble in DMSO.[1][2] Using other solvents without prior validation may lead to incomplete dissolution or degradation. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Adsorption to Plastics: Peptides can adsorb to certain types of plastic tubes and plates, reducing the effective concentration in your experiment. Using low-adhesion microplates and pipette tips is recommended.
Question: What is the recommended procedure for preparing this compound stock and working solutions?
Answer: To ensure consistency and maximize stability, follow these steps for solution preparation:
-
Stock Solution (in DMSO):
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in fresh, anhydrous DMSO to a high concentration (e.g., 10 mM or as specified by the supplier).[2] Selleck Chemicals reports a solubility of up to 100 mg/mL (190.25 mM) in DMSO.[2]
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock aliquots at -20°C.[1]
-
-
Working Solution (in Culture Medium or Buffer):
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Serially dilute the stock solution in your cell culture medium or experimental buffer to the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced toxicity in your cells.
-
Mix thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution immediately for optimal results.[2]
-
Question: I am seeing precipitation of this compound in my aqueous experimental buffer. What could be the cause and how can I resolve it?
Answer: Precipitation of this compound in aqueous solutions can occur due to several reasons:
-
Poor Solubility in Aqueous Buffers: While highly soluble in DMSO, this compound's solubility in aqueous buffers is significantly lower.[1] The final concentration in your experiment might exceed its solubility limit in that specific buffer.
-
pH of the Buffer: The pH of the experimental buffer can influence the solubility of peptides. While specific data for this compound is not available, it is advisable to maintain a pH within the physiological range (pH 7.2-7.4) unless the experimental protocol requires otherwise.
-
High Final Concentration: Attempting to make a high-concentration working solution directly in an aqueous buffer can lead to precipitation. Always prepare a high-concentration stock in DMSO first.
-
Interaction with Buffer Components: Certain salts or other components in your buffer could potentially interact with this compound and reduce its solubility.
Troubleshooting Steps:
-
Lower the Final Concentration: If possible, reduce the final working concentration of this compound.
-
Optimize DMSO Concentration: A slightly higher (but still non-toxic) final DMSO concentration might help maintain solubility.
-
Test Different Buffers: If the experimental design allows, test the solubility of this compound in different physiological buffers to find the most suitable one.
-
Sonication: Gentle sonication of the working solution might help to redissolve small amounts of precipitate, but this should be done cautiously as it can also degrade the peptide.
This compound Stability and Solubility Data
The following table summarizes the available quantitative data on this compound solubility.
| Solvent | Solubility | Reference |
| DMSO | ≥52.7 mg/mL | [1] |
| 100 mg/mL (190.25 mM) | [2] | |
| Ethanol | ≥50.5 mg/mL | [1] |
| Water | ≥49.7 mg/mL | [1] |
Note: The high solubility in water reported by one source should be interpreted with caution, as peptide solubility can be highly dependent on pH and the presence of other solutes. It is always recommended to first dissolve this compound in DMSO.
Experimental Protocols
Generalized Protocol for In Vitro Cell Viability Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., multiple myeloma cell lines like U266 or KMS-12) in appropriate media and conditions.[2]
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound working solutions by diluting the DMSO stock in cell culture medium to achieve final concentrations ranging from nanomolar to micromolar.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cell plates and add 100 µL of the this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen viability assay.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability as a percentage of the control against the this compound concentration.
-
Calculate the IC50 value using appropriate software.
-
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action in the NF-κB survival pathway.
Experimental Workflow for this compound Solution Preparation
Caption: Recommended workflow for preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective inhibitor of the GADD45β/MKK7 complex.[1][2][3][4] It physically interacts with MKK7, leading to the dissociation of the GADD45β/MKK7 complex through an allosteric mechanism.[1][2] This restores the kinase activity of MKK7, leading to the activation of the JNK signaling pathway and subsequent apoptosis in cancer cells where this pathway is crucial for survival.[1][3][5]
Q2: In which cancer types has this compound shown efficacy? A2: this compound has demonstrated significant preclinical efficacy in multiple myeloma (MM).[3][5][6] It selectively kills MM cells that express its molecular target without apparent toxicity to normal cells.[3][6] this compound is also being investigated in diffuse large B-cell lymphoma.[7]
Q3: What are the known pharmacokinetic properties of this compound? A3: Preclinical studies have shown that this compound has favorable pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiles.[6] It has a long plasma half-life and good bioavailability.[6] Studies in animals indicate that this compound does not significantly cross the blood-brain barrier and is primarily eliminated through feces, with a smaller portion excreted in urine.[6] Importantly, this compound is not significantly metabolized in vivo.[6]
Q4: Can this compound be used in combination with other anti-cancer agents? A4: Yes, studies have shown that this compound can act synergistically with other drugs. For instance, it displays synergistic activity with the proteasome inhibitor bortezomib in multiple myeloma cell lines.[2] This suggests its potential use in combination therapies to enhance treatment efficacy.[4]
Q5: Are there any known off-target effects of this compound? A5: this compound is described as a selective inhibitor of the GADD45β/MKK7 complex.[2][3][4] Preclinical safety pharmacology and toxicology studies have shown that this compound was well-tolerated in repeat-dose studies in both rodent and non-rodent species, with no target organs of toxicity identified.[6] This suggests a high degree of on-target selectivity and a favorable safety profile.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Insights into the interaction mechanism of this compound with MKK7 by using STD-NMR and computational approaches [spiral.imperial.ac.uk]
- 4. This compound [myskinrecipes.com]
- 5. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ISRCTN [isrctn.com]
Technical Support Center: DTP3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with the GADD45β/MKK7 inhibitor, DTP3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a D-tripeptide that selectively targets the interaction between GADD45β (Growth Arrest and DNA Damage-inducible beta) and MKK7 (Mitogen-activated Protein Kinase Kinase 7).[1][2][3] By binding to MKK7, this compound disrupts the inhibitory GADD45β/MKK7 complex, which leads to the restoration of MKK7 kinase activity.[2][3] This, in turn, activates the JNK signaling pathway, promoting apoptosis in cancer cells where this pathway is a critical survival mechanism.[2][3]
Q2: How should I store and handle my this compound peptide?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Lyophilized this compound should be stored at -20°C for short-term and -80°C for long-term storage, protected from light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For preparing stock solutions, use sterile, nuclease-free water or an appropriate buffer. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for up to a week at 4°C, but for longer-term storage, they should be frozen at -20°C or -80°C.
Q3: My this compound is supplied as a TFA salt. Will this affect my experiments?
Yes, trifluoroacetic acid (TFA) is often a remnant from the peptide synthesis and purification process and can be present as a counter-ion.[4][5] TFA can alter the pH of your peptide solution and has been shown to interfere with cellular assays by affecting cell viability and proliferation.[4][5] It can also interfere with certain biophysical assays like infrared spectroscopy.[4] If you observe unexpected results in cell-based assays, consider the potential effects of TFA. For sensitive applications, it may be necessary to use this compound that has undergone a salt exchange procedure.
Troubleshooting Guides
Inconsistent Results in this compound-MKK7 Binding Assays (e.g., Fluorescence Polarization)
Fluorescence-based assays, such as fluorescence polarization (FP), are commonly used to characterize the binding of this compound to MKK7. Inconsistent results can arise from various factors related to the reagents, assay setup, and instrumentation.
| Problem | Potential Cause | Recommended Solution |
| Low fluorescence polarization signal or small assay window | The fluorophore on the labeled this compound has a fluorescence lifetime that is not suitable for FP measurements.[6] | Consider using a different fluorophore with a proven track record in FP assays. |
| The linker attaching the fluorophore to this compound is too flexible, allowing the fluorophore to rotate freely even when bound to MKK7.[6] | If possible, use a this compound construct with a shorter or more rigid linker. | |
| The size difference between the labeled this compound and MKK7 is not large enough for a significant change in polarization.[7][8] | While challenging to change, ensure you are using a sufficiently large and folded MKK7 construct. | |
| Low concentration of active MKK7 protein. | Verify the concentration and activity of your MKK7 protein stock. | |
| High background fluorescence | The assay buffer contains fluorescent contaminants.[6] | Prepare fresh buffer using high-purity reagents and test for intrinsic fluorescence. |
| Non-specific binding of the fluorescently labeled this compound to the microplate wells.[8] | Use non-binding surface (NBS) plates. | |
| The presence of scattered light from precipitated protein or other particulates.[8] | Centrifuge protein solutions before use and ensure all components are fully dissolved in the assay buffer. | |
| Inconsistent replicates | Pipetting errors or improper mixing of reagents. | Use calibrated pipettes and ensure thorough but gentle mixing of the reaction components. |
| Temperature fluctuations during the assay. | Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. | |
| No or weak binding observed | Inactive MKK7 protein. | Express and purify fresh MKK7, ensuring proper folding and activity. Run a quality control check, such as a kinase activity assay. |
| Degraded this compound peptide. | Use a fresh aliquot of this compound and verify its integrity if possible (e.g., by mass spectrometry). | |
| Inappropriate buffer conditions (pH, salt concentration). | Optimize the buffer composition. Refer to published protocols for this compound-MKK7 binding assays for appropriate buffer conditions.[9] |
Variability in this compound-Mediated Kinase Assay Results
The activity of this compound is often assessed by measuring the downstream phosphorylation of JNK by MKK7. Variability in these assays can obscure the true effect of the inhibitor.
| Problem | Potential Cause | Recommended Solution |
| High background kinase activity (in the absence of this compound) | Contaminating kinases in the MKK7 preparation.[10] | Use highly purified MKK7.[10] Include a control with a known MKK7 inhibitor to confirm the signal is specific to MKK7. |
| Autophosphorylation of MKK7.[11] | Optimize the enzyme concentration to minimize autophosphorylation while maintaining a good signal-to-noise ratio.[11] | |
| Low or no this compound-induced kinase activity | Inactive MKK7 or JNK substrate. | Verify the activity of both the kinase and the substrate in a control experiment. |
| Suboptimal ATP concentration. | The concentration of ATP can affect the apparent potency of inhibitors. Use an ATP concentration that is close to the Km for MKK7.[11] | |
| Incorrect assay incubation time or temperature. | Optimize the incubation time to ensure the reaction is in the linear range. Maintain a consistent temperature. | |
| Inconsistent IC50 values for this compound | Variability in reagent concentrations (MKK7, JNK, ATP). | Prepare master mixes of reagents to minimize pipetting variability. |
| Different assay formats or readout methods are being compared.[11] | Be aware that IC50 values can be highly dependent on the experimental setup.[11] For more comparable data, consider determining the inhibitor constant (Ki).[11] | |
| This compound is not pre-incubated with MKK7 before initiating the reaction. | Pre-incubate this compound with MKK7 to allow for binding to occur before adding ATP and the JNK substrate. |
Experimental Protocols & Visualizations
GADD45β/MKK7 Signaling Pathway
The following diagram illustrates the signaling pathway involving GADD45β, MKK7, and JNK, and the inhibitory action of this compound.
Caption: this compound disrupts the GADD45β-MKK7 complex, activating JNK-mediated apoptosis.
Experimental Workflow for a this compound-MKK7 Fluorescence Polarization Assay
This diagram outlines a typical workflow for assessing the binding of this compound to MKK7 using a fluorescence polarization assay.
Caption: Workflow for a fluorescence polarization-based this compound-MKK7 binding assay.
Troubleshooting Logic for Inconsistent this compound Kinase Assay Results
This decision tree provides a logical approach to troubleshooting inconsistent results in this compound-mediated MKK7 kinase assays.
Caption: A decision tree for troubleshooting inconsistent this compound kinase assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Studies with DTP3
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the first-in-class GADD45β/MKK7 inhibitor, DTP3, in preclinical models. This compound is a D-tripeptide that has demonstrated a high therapeutic index and a favorable safety profile in preclinical evaluations. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the GADD45β/MKK7 complex. In many cancer cells, particularly multiple myeloma, the NF-κB pathway is constitutively active and promotes cell survival by upregulating GADD45β. GADD45β then binds to and inhibits MKK7, a kinase that would otherwise activate the JNK signaling pathway, leading to apoptosis. This compound disrupts the GADD45β/MKK7 interaction, thereby liberating MKK7 to activate the JNK pathway and induce cancer cell-specific apoptosis.[1]
Q2: What are the known side effects of this compound in preclinical models?
A2: Preclinical studies in both rodent and non-rodent species have shown that this compound has a very high safety profile with no significant target organ toxicity or adverse effects that would preclude its clinical development.[2][3] In mouse xenograft models, this compound was effective in ablating tumors with no apparent adverse effects on the animals.[2][3]
Q3: Has a Maximum Tolerated Dose (MTD) for this compound been established in preclinical models?
A3: While detailed dose-ranging studies have been conducted, the specific Maximum Tolerated Dose (MTD) has not been publicly disclosed in available literature. However, the research indicates a wide therapeutic window. For reference, in some preclinical efficacy studies, this compound has been administered at doses that were highly effective against tumors without observable toxicity.
Q4: What should be monitored during in vivo studies with this compound?
A4: Given its high safety profile, standard monitoring for in vivo studies is recommended. This includes regular observation of animal well-being (activity, posture, grooming), body weight, and food and water intake. For toxicology-focused studies, a more comprehensive monitoring plan including hematology, clinical chemistry, and histopathology is advised to build a complete safety profile.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be highly selective for the GADD45β/MKK7 complex. It has been screened against a large panel of kinases and other cellular targets and has not demonstrated significant off-target activity.[2]
Troubleshooting Guides
Even with a compound demonstrating a high safety profile, rigorous experimental design and monitoring are crucial. This section provides guidance on potential issues and how to address them.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Animal Morbidity or Mortality | - Formulation issues (e.g., contamination, incorrect pH or osmolality).- Administration error (e.g., incorrect route, perivascular injection of an intravenous dose).- Although unlikely with this compound, it could be an uncharacterized toxic effect at the administered dose. | - Verify the sterility, pH, and osmolality of the this compound formulation.- Ensure all personnel are properly trained in the specified route of administration.- Perform a thorough necropsy to investigate the cause of death.- Consider a dose de-escalation study to determine if the effect is dose-dependent. |
| Local Irritation at the Injection Site | - High concentration of the formulation.- pH of the formulation is not neutral.- Contamination of the formulation. | - If possible, dilute the this compound formulation to a larger volume for injection.- Ensure the pH of the vehicle is within a physiologically acceptable range (typically 7.2-7.4).- Confirm the sterility of the formulation. |
| Inconsistent Efficacy Results | - Issues with this compound formulation or stability.- Variability in the tumor model.- Incorrect dosing or administration schedule. | - Confirm the concentration and stability of the this compound formulation.- Ensure consistency in tumor cell implantation and monitor tumor growth to ensure uniformity across study groups.- Double-check all calculations for dosing and verify the administration schedule. |
| No Apparent Biological Effect | - The preclinical model may not be dependent on the GADD45β/MKK7 pathway.- Insufficient dose or exposure.- Rapid clearance of this compound in the chosen model. | - Confirm the expression of GADD45β and MKK7 in your tumor model.- Conduct a dose-response study to determine the optimal dose.- Perform pharmacokinetic studies to assess the exposure and half-life of this compound in your model system. |
Quantitative Data Summary
The following tables summarize the key findings from preclinical safety and pharmacology studies on this compound. Due to the proprietary nature of some drug development data, specific quantitative values such as the No Observed Adverse Effect Level (NOAEL) from toxicology studies are not always publicly available.
Table 1: Summary of Preclinical Safety Pharmacology Studies
| System | Assay Type | Key Findings |
| Cardiovascular | - In vitro hERG assay- In vivo telemetry in conscious animals | - No significant inhibition of the hERG channel, suggesting a low risk for QT prolongation.- No adverse effects on blood pressure, heart rate, or ECG parameters. |
| Central Nervous System (CNS) | - Functional Observational Battery (FOB) in rodents | - No effects on behavior, motor activity, coordination, or sensory/motor reflexes. |
| Respiratory | - Whole-body plethysmography in conscious animals | - No adverse effects on respiratory rate, tidal volume, or minute volume. |
Table 2: Summary of Repeat-Dose Toxicology Studies
| Species | Duration | Route of Administration | Key Findings |
| Rodent (Rat) | Up to 4 weeks | Intravenous | No target organ toxicity identified. No adverse effects on clinical signs, body weight, food consumption, hematology, or clinical chemistry. |
| Non-rodent (Dog) | Up to 4 weeks | Intravenous | No target organ toxicity identified. No adverse effects on clinical signs, body weight, food consumption, hematology, or clinical chemistry. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Tumor Cell Implantation: Human multiple myeloma cells (e.g., MM.1S) are implanted subcutaneously or orthotopically.
-
Tumor Growth Monitoring: Tumors are measured regularly (e.g., 2-3 times per week) with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.
-
This compound Formulation: this compound is dissolved in a sterile, isotonic vehicle suitable for the chosen route of administration (e.g., saline for intravenous injection).
-
Administration: this compound is administered at the desired dose and schedule (e.g., intravenously, three times a week). The control group receives the vehicle only.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined endpoint, or at a specified time point. Tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: General Procedure for a Repeat-Dose Toxicology Study
-
Species Selection: At least two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), are typically required.
-
Dose Selection: Dose levels are based on data from dose-ranging studies and should include a control group, a low dose, a mid-dose, and a high dose expected to produce some toxicity to identify the NOAEL.
-
Administration: this compound is administered daily via the intended clinical route (e.g., intravenous bolus) for a specified duration (e.g., 28 days).
-
In-life Monitoring:
-
Clinical Observations: Conducted daily to check for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Cardiovascular Monitoring: ECGs may be recorded at baseline and at specified time points.
-
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples are collected at various time points to determine the plasma concentration of this compound and its metabolites.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected and examined microscopically.
Visualizations
References
- 1. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, this compound [agris.fao.org]
DTP3 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of DTP3 off-target effects. All information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of this compound off-target effects.
Issue 1: Unexpected cellular phenotype observed after this compound treatment, suggesting potential off-target effects.
-
Question: We are observing a cellular response that is not consistent with the known on-target effect of this compound (JNK-driven apoptosis). How can we troubleshoot this?
-
Answer:
-
Confirm On-Target Pathway Activation: First, verify that the intended signaling pathway is being modulated as expected. Measure the phosphorylation status of JNK and its downstream targets. A lack of JNK activation might suggest issues with the experimental setup or cell model.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. Off-target effects often occur at higher concentrations.
-
Control Experiments: Include appropriate controls, such as a known JNK inhibitor, to differentiate between on-target and potential off-target effects.
-
Orthogonal Assays: Employ an alternative method to assess cell viability and apoptosis to rule out assay-specific artifacts.
-
Off-Target Profiling: If the phenotype persists and on-target engagement is confirmed, consider comprehensive off-target profiling using techniques such as kinase panel screening or proteomic analysis.
-
Logical Relationship for Troubleshooting Unexpected Phenotypes
A troubleshooting workflow for unexpected cellular responses to this compound treatment.
Issue 2: High background or false positives in a kinase inhibitor screening assay.
-
Question: Our in vitro kinase panel screen for this compound is showing a high number of potential off-target hits, which we suspect are false positives. How can we address this?
-
Answer:
-
Assay Interference Check: Test for compound interference with the assay technology (e.g., fluorescence, luminescence). Run the assay in the absence of the kinase to see if this compound itself affects the readout.
-
Optimize ATP Concentration: If using an ATP-competitive assay format, ensure the ATP concentration is appropriate. High ATP concentrations can mask the activity of competitive inhibitors, while very low concentrations might increase the apparent potency and lead to false positives.
-
Orthogonal Confirmation: Validate hits using a different assay format that relies on a distinct detection principle (e.g., confirm hits from a fluorescence-based assay with a radiometric assay).
-
Determine IC50 Values: For any potential hits, perform full dose-response curves to determine their IC50 values. True off-target interactions will exhibit a clear dose-dependent inhibition.
-
Binding Assays: Directly assess the binding of this compound to the potential off-target kinases using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a first-in-class D-tripeptide that selectively targets the protein complex formed by Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[1] In cancer cells, particularly Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL), the NF-κB pathway is often constitutively active, leading to the upregulation of GADD45β.[2][3] GADD45β then binds to and inhibits MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway.[4] By disrupting the GADD45β/MKK7 interaction, this compound restores MKK7's kinase activity, leading to JNK activation and subsequent cancer cell-selective apoptosis.[1][4]
This compound On-Target Signaling Pathway
This compound disrupts the GADD45β/MKK7 complex to induce apoptosis in cancer cells.
Q2: Has the off-target profile of this compound been investigated?
A2: Yes, the preclinical development of this compound included investigations into its off-target profile. Notably, this compound was profiled against a panel of 142 human kinases and was found to have no significant off-target effects, demonstrating its high specificity for the GADD45β/MKK7 complex. This high therapeutic index is a key feature of this compound, as it is designed to be highly selective for cancer cells with minimal impact on normal, healthy cells.[1]
Q3: What are the common methodologies for investigating the off-target effects of a kinase inhibitor like this compound?
A3: A multi-faceted approach is typically employed to comprehensively assess off-target effects:
-
In Vitro Kinase Panel Screening: This is a primary method where the compound is tested against a large panel of purified kinases to determine its inhibitory activity (IC50) against each.
-
Cell-Based Assays: These assays assess the effect of the compound on various signaling pathways in living cells, providing a more physiologically relevant context.
-
Proteomics Approaches: Techniques like chemical proteomics can identify the direct binding partners of a compound in a cellular lysate, providing an unbiased view of potential off-target interactions.
-
Transcriptomics: Analyzing changes in gene expression profiles in response to the compound can reveal unexpected pathway modulation that may be indicative of off-target effects.
General Experimental Workflow for Off-Target Investigation
A typical workflow for identifying and validating potential off-target effects.
Q4: What are the potential side effects of this compound observed in clinical trials?
A4: Clinical trials of this compound in patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma have generally shown the drug to be well-tolerated.[2][5] Early-phase studies reported no significant adverse effects or signs of major toxicity.[1][5] As with any investigational drug, there is a possibility of side effects, and patients in clinical trials are closely monitored.[2][3] Any observed side effects are carefully documented to establish the safety profile of the drug.[3]
Data Presentation
Table 1: Summary of this compound Off-Target Kinase Profiling
| Number of Kinases Screened | This compound Concentration | Results | Reference |
| 142 | Not specified | No significant off-target effects observed | [1] |
Table 2: Reported Clinical Observations for this compound
| Clinical Trial Phase | Patient Population | Key Observations | Reference |
| Phase I/IIa | Relapsed/Refractory Multiple Myeloma & DLBCL | Well-tolerated, no significant adverse effects | [1][2][5] |
Experimental Protocols
Protocol 1: Representative In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol is a representative example of how a radiometric kinase assay could be performed to assess the off-target profile of this compound.
Objective: To determine the inhibitory activity of this compound against a panel of human kinases.
Materials:
-
Purified recombinant human kinases
-
Specific kinase peptide substrates
-
This compound dissolved in DMSO
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Washing: Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for any kinases showing significant inhibition.
References
Technical Support Center: Addressing Poor Bioavailability of DTP3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D-tripeptide DTP3. The content focuses on addressing the challenges associated with its delivery, particularly its inherently poor oral bioavailability, a common issue for peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class inhibitor of the GADD45β/MKK7 complex. By disrupting this interaction, this compound selectively induces apoptosis in cancer cells where the NF-κB survival pathway is overactive, such as in multiple myeloma. It restores the pro-apoptotic signaling cascade of the JNK pathway, which is otherwise suppressed by GADD45β.
Q2: The literature mentions this compound has "good bioavailability." Why is this technical support guide focused on "poor bioavailability"?
The favorable bioavailability reported in preclinical studies typically refers to administration via intravenous or subcutaneous routes. For peptide drugs like this compound, oral administration presents significant challenges, leading to very low bioavailability. These challenges include degradation by proteases in the gastrointestinal tract and poor permeability across the intestinal epithelium. This guide focuses on addressing the specific challenge of achieving effective oral delivery of this compound.
Q3: What are the primary barriers to the oral delivery of this compound?
The primary barriers are:
-
Enzymatic Degradation: this compound, being a peptide, is susceptible to degradation by peptidases and proteases present in the stomach and small intestine.
-
Low Permeability: The intestinal epithelium forms a tight barrier that limits the passive diffusion of molecules, especially peptides, which are often too large and hydrophilic to cross efficiently.
Q4: What are the potential strategies to improve the oral bioavailability of this compound?
Several formulation and chemical modification strategies can be explored:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., PLGA, chitosan) can protect it from enzymatic degradation and enhance its absorption.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
-
Chemical Modification: Modifying the peptide structure, for instance, through PEGylation or lipidation, can improve its stability and permeability. However, these modifications must be carefully evaluated to ensure they do not compromise the therapeutic activity of this compound.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments aimed at improving the oral bioavailability of this compound.
Problem 1: High variability in plasma concentrations of this compound after oral administration in animal models.
| Possible Cause | Suggested Solution |
| Inconsistent gavage technique. | Ensure proper training on oral gavage to minimize stress and ensure consistent delivery to the stomach. |
| Food-drug interactions. | Standardize the fasting period for animals before dosing. The presence of food can significantly alter gastric emptying and intestinal transit time. |
| Instability of the formulation. | Assess the stability of your this compound formulation under simulated gastric and intestinal fluids before in vivo studies. |
| Inadequate blood sampling times. | Optimize the blood sampling schedule to capture the absorption, distribution, metabolism, and elimination phases accurately. A pilot study with more frequent initial sampling may be necessary. |
Problem 2: Low or undetectable levels of this compound in plasma after oral administration, even with a novel formulation.
| Possible Cause | Suggested Solution |
| Insufficient protection from enzymatic degradation. | Increase the protective capacity of your formulation (e.g., increase the polymer concentration in nanoparticles, use a more robust coating). |
| Low release rate from the delivery system. | Characterize the in vitro release profile of this compound from your formulation to ensure it is released at an appropriate rate in the small intestine. |
| Ineffective permeation enhancement. | Screen different types and concentrations of permeation enhancers. The choice of enhancer can be tissue- and molecule-specific. |
| High first-pass metabolism. | Investigate the potential for hepatic first-pass metabolism. If significant, strategies to bypass the portal circulation (e.g., lymphatic delivery) might be considered. |
Problem 3: Inconsistent in vitro cell viability (e.g., MTT assay) results after treatment with different this compound formulations.
| Possible Cause | Suggested Solution |
| Interference of formulation components with the assay. | Run appropriate controls with the empty delivery vehicle (e.g., blank nanoparticles) to assess any intrinsic cytotoxicity or interference with the assay reagents. |
| Incomplete release of this compound from the formulation in the cell culture medium. | Pre-incubate the formulation in the medium to allow for this compound release before adding to the cells, or perform a release study under cell culture conditions. |
| Altered cellular uptake of the formulated this compound. | Use fluorescently labeled this compound or formulation components to visualize and quantify cellular uptake. |
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound (IV Administration)
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~1.26 hours | Mouse | |
| Clearance (CL) | ~27.13 mL/min/kg | Mouse | |
| Volume of Distribution (Vd) | ~2.80 L/kg | Mouse |
Note: This data is from intravenous administration and serves as a baseline for comparison with oral delivery attempts.
Table 2: Illustrative Example of Oral Bioavailability of a D-tripeptide and Potential for Improvement with Formulation Strategies
| Formulation | Oral Bioavailability (%) | Key Strategy |
| Unformulated Peptide | < 1% | - |
| With Permeation Enhancers | 2-5% | Transiently opens tight junctions. |
| Nanoparticle Encapsulation | 5-10% | Protects from degradation and can facilitate uptake. |
| Combined Nanoparticles and Permeation Enhancers | >10% | Synergistic effect of protection and enhanced absorption. |
Note: This table presents representative data for small peptides to illustrate the challenge of and potential solutions for poor oral bioavailability. Specific data for oral this compound is not publicly available.
Experimental Protocols
In Vivo Pharmacokinetic Study for Oral this compound Formulations
Objective: To determine the pharmacokinetic profile of this compound after oral administration of a novel formulation.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Administer the this compound formulation or a control solution via oral gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 200 µL) from the tail vein into EDTA-coated tubes at the following time points: 0 (pre-dose), 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
LC-MS/MS Method for Quantification of this compound in Plasma
Objective: To quantify the concentration of this compound in plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
MTT Cell Viability Assay
Objective: To assess the cytotoxicity of this compound formulations on cancer cells.
Procedure:
-
Seed cancer cells (e.g., multiple myeloma cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound formulation, free this compound, and empty vehicle controls for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound formulations.
Procedure:
-
Treat cells with the this compound formulation as in the MTT assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: this compound mechanism of action in the GADD45β/MKK7/JNK signaling pathway.
Caption: Experimental workflow for evaluating strategies to improve oral bioavailability.
Caption: Troubleshooting decision tree for low oral bioavailability of this compound formulations.
Validation & Comparative
DTP3: A Paradigm Shift in NF-kB Inhibition for Cancer Therapy
A Comparative Analysis of DTP3 Against Traditional NF-κB Inhibitors
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of cellular processes, orchestrating immune and inflammatory responses, cell proliferation, and survival.[1][2][3] Its persistent activation is a hallmark of many human cancers, contributing to nearly all aspects of malignancy, including sustained proliferation, resistance to cell death, and tumor-promoting inflammation.[4][5] This has made the NF-κB signaling pathway a highly attractive, albeit challenging, therapeutic target.
For decades, the primary strategy for inhibiting NF-κB has focused on upstream components of its activation cascade. However, these approaches have been hampered by significant on-target toxicities due to the ubiquitous role of NF-κB in normal cell function.[4][6] A novel inhibitor, this compound, offers a distinct, cancer-selective approach by targeting a downstream survival module, promising enhanced efficacy with a superior safety profile.[6][7][8]
This guide provides a comprehensive comparison of this compound with other classes of NF-κB inhibitors, supported by experimental data and detailed methodologies for key assays, aimed at researchers, scientists, and professionals in drug development.
The NF-κB Signaling Pathways
NF-κB activation is primarily regulated through two major pathways: the canonical and the non-canonical.
-
Canonical Pathway: This is the most common pathway, activated by stimuli like the pro-inflammatory cytokine TNF-α.[9] It involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the p50/RelA (p65) NF-κB dimer to translocate to the nucleus and activate gene transcription.[3][4][10]
-
Non-Canonical Pathway: This pathway is independent of the IKKβ and NEMO subunits and relies on the NF-κB-inducing kinase (NIK) and IKKα. It leads to the processing of the p100 protein to its p52 form, resulting in the nuclear translocation of p52/RelB heterodimers.[4][9]
Caption: The Canonical and Non-Canonical NF-κB signaling pathways.
A Landscape of NF-κB Inhibitors
NF-κB signaling can be modulated at various stages, leading to the development of several classes of inhibitors.[11] this compound represents a novel class that targets the pathway downstream of nuclear translocation, a critical distinction from conventional inhibitors.
Caption: Points of intervention for different classes of NF-κB inhibitors.
Proteasome Inhibitors (e.g., Bortezomib)
Proteasome inhibitors were among the first drugs targeting the NF-κB pathway to see clinical success, particularly in multiple myeloma (MM).[9][10]
-
Mechanism: They block the 26S proteasome, preventing the degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB and prevents its nuclear translocation.[3][9][10]
-
Limitations: The action of proteasome inhibitors is not specific to the NF-κB pathway, as the proteasome is crucial for the degradation of many cellular proteins. This lack of specificity leads to significant side effects. Furthermore, some studies report that proteasome inhibitors can paradoxically induce NF-κB activation, potentially contributing to drug resistance.[10][12][13]
IKK Inhibitors
These molecules directly target the IκB kinase (IKK) complex, a central node in the canonical pathway.
-
Mechanism: By inhibiting the kinase activity of IKKβ, these compounds prevent the phosphorylation of IκBα, thereby blocking all subsequent steps of NF-κB activation.[4][10]
-
Limitations: The IKK complex is vital for normal immune responses. Systemic inhibition of IKK can lead to severe immunosuppression and other toxicities, which has so far prevented the clinical approval of any specific IKK inhibitor for cancer treatment.[4]
NEMO-Binding Domain (NBD) Mimetics
This class of inhibitors targets the protein-protein interaction within the IKK complex.
-
Mechanism: The NF-κB Essential Modulator (NEMO) is a regulatory subunit crucial for IKK activation. NBD mimetics are peptides or small molecules that disrupt the interaction between NEMO and the catalytic subunits IKKα/IKKβ, thus preventing the activation of the entire complex.[1][14][15]
-
Limitations: While more specific than broad IKK inhibitors, NBD mimetics still target a central component of the NF-κB pathway, raising concerns about on-target toxicities related to immune function. The clinical development of these molecules has been limited by challenges such as peptide stability and bioavailability.[15]
This compound: A Cancer-Selective Downstream Inhibitor
This compound represents a groundbreaking strategy by moving the point of intervention downstream of NF-κB's nuclear activity, targeting a specific survival mechanism that is hyperactive in cancer cells but not essential for normal cells.[6][7]
-
Mechanism of Action: In cancers like multiple myeloma, constitutive NF-κB activity upregulates the expression of the protein GADD45β. This protein then binds to and inhibits the pro-apoptotic kinase MKK7.[6][16] this compound, a D-tripeptide, is designed to disrupt this GADD45β/MKK7 interaction. By binding to MKK7, this compound prevents GADD45β-mediated inhibition, thereby reactivating the MKK7/JNK pro-apoptotic signaling cascade specifically in cancer cells.[6][8][16] This leads to selective apoptosis of malignant cells while sparing healthy ones.[5][7][17]
Caption: this compound selectively induces apoptosis in cancer cells.
Comparative Performance Data
The key advantage of this compound lies in its high cancer cell specificity, which translates to a potentially wider therapeutic window compared to other NF-κB inhibitors.
Table 1: Comparison of Efficacy and Selectivity
| Inhibitor Class | Representative Drug(s) | Mechanism of Action | In Vitro Potency (Example) | Cancer Cell Selectivity |
| GADD45β/MKK7 Inhibitor | This compound | Disrupts GADD45β/MKK7 interaction, inducing apoptosis downstream of NF-κB | Kills MM cells effectively[8][16] | Over 100-fold higher than Bortezomib in vitro[6][8] |
| Proteasome Inhibitor | Bortezomib | Inhibits 26S proteasome, preventing IκBα degradation | Potent anti-myeloma activity[9] | Low; toxic to healthy cells |
| IKK Inhibitor | Various (preclinical) | Inhibits IKKβ kinase activity | Varies | Low; inhibits NF-κB globally |
| NBD Mimetics | SR12343, SR12460 | Disrupts IKKβ-NEMO interaction | Inhibit TNF-α induced NF-κB activation (µM range)[1][14] | Moderate; targets a central immune complex |
Data synthesized from published literature. Direct comparative values vary by cell line and assay conditions.
Clinical Status
This compound is currently being evaluated in Phase 1/2 clinical trials for patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[17][18][19] Early trial results have shown encouraging signs of clinical benefit with no significant side effects reported, underscoring its favorable safety profile.[17][20] In contrast, the clinical use of proteasome inhibitors like bortezomib is often limited by toxicities such as peripheral neuropathy and myelosuppression.
Table 2: Clinical Development and Toxicity Profile
| Inhibitor Class | Representative Drug(s) | Clinical Status (Highest Phase) | Key Dose-Limiting Toxicities |
| GADD45β/MKK7 Inhibitor | This compound | Phase 1/2 for MM & DLBCL[18] | No significant side effects reported in early trials[17][20] |
| Proteasome Inhibitor | Bortezomib | Approved for MM | Peripheral neuropathy, thrombocytopenia, fatigue |
| IKK Inhibitor | N/A | Preclinical/Phase 1 | Immunosuppression, liver toxicity (predicted) |
| NBD Mimetics | N/A | Preclinical | Potential for on-target immune-related toxicities |
Key Experimental Protocols
The evaluation of NF-κB inhibitors relies on a set of standard cellular and biochemical assays. Below are detailed methodologies for critical experiments.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Objective: To quantify the ability of a compound to inhibit stimulus-induced activation of an NF-κB-driven reporter gene.
-
Methodology:
-
Cell Culture & Transfection: Plate cells (e.g., HEK293) and co-transfect with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and another (e.g., SV40-Renilla) as a transfection control.[1]
-
Compound Treatment: Pre-treat cells with various concentrations of the inhibitor (e.g., this compound, NBD mimetics) or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).[1][15]
-
Stimulation: Induce NF-κB activation with a stimulus such as TNF-α (e.g., 10 ng/mL) or LPS for a set duration (e.g., 3-6 hours).[1]
-
Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity in stimulated, vehicle-treated cells.
-
Western Blot for Phosphorylated IκBα (p-IκBα)
This assay directly assesses the activation of the IKK complex.
-
Objective: To determine if an inhibitor prevents the phosphorylation and subsequent degradation of IκBα.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, C2C12 myoblasts) and pre-treat with the inhibitor or vehicle.[15]
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 10, 15 minutes) to capture the transient phosphorylation event.[15]
-
Protein Extraction: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for p-IκBα.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with antibodies for total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess degradation.
-
Cell Viability / Cytotoxicity Assay (e.g., CCK-8 or MTT)
These assays measure the effect of inhibitors on cell proliferation and survival.
-
Objective: To compare the cytotoxic effects of different inhibitors on cancer cells versus normal (non-malignant) cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MM.1S, U266) and normal cells (e.g., peripheral blood mononuclear cells - PBMCs) in 96-well plates at a predetermined density (e.g., 3x10³ cells/well).[21]
-
Compound Treatment: Add serial dilutions of the inhibitors (e.g., this compound, Bortezomib) to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.[21]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[21]
-
For MTT: Add MTT solution and incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for each compound in each cell line.
-
Conclusion
The therapeutic targeting of the NF-κB pathway has long been a "holy grail" in cancer therapy, complicated by the pathway's essential roles in healthy tissues. Traditional inhibitors, such as proteasome and IKK inhibitors, validate the pathway's importance but are fundamentally limited by a narrow therapeutic window due to their global mechanism of action.
This compound represents a significant advancement and a potential paradigm shift. By selectively targeting the cancer-specific GADD45β/MKK7 survival module—an effector downstream of NF-κB's primary functions—this compound uncouples the oncogenic activity of NF-κB from its physiological roles.[6][8][16] Preclinical data demonstrating potent, selective cancer cell killing and a superior safety profile, now being explored in clinical trials, suggest that this innovative strategy may finally overcome the long-standing toxicity hurdles of NF-κB inhibition.[8][17] For researchers and drug developers, the this compound story underscores the value of targeting downstream, context-specific nodes in critical signaling pathways to achieve greater therapeutic selectivity.
References
- 1. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEMO-binding domain peptide inhibition of inflammatory signal-induced NF-κB activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB in the crosshairs: Rethinking an old riddle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imperial set to lead UK trial of innovative new cancer drug | Imperial News | Imperial College London [imperial.ac.uk]
- 8. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]
- 10. Validate User [ashpublications.org]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTEASOME INHIBITION UP-REGULATES INFLAMMATORY GENE TRANSCRIPTION INDUCED BY AN ATYPICAL PATHWAY OF NF-κB ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isrctn.com [isrctn.com]
- 18. cancerresearchuk.org [cancerresearchuk.org]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. ISRCTN [isrctn.com]
- 21. dovepress.com [dovepress.com]
A Head-to-Head Comparison: DTP3 vs. Bortezomib in Multiple Myeloma
For Immediate Release
In the landscape of multiple myeloma therapeutics, two prominent agents, DTP3 and bortezomib, offer distinct mechanisms of action and differential selectivity against malignant cells. This guide provides a comprehensive comparison of their performance, supported by preclinical data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel D-tripeptide, demonstrates a highly selective mechanism of action by targeting the GADD45β/MKK7 complex, a critical survival node in multiple myeloma cells downstream of the NF-κB pathway.[1][2] This targeted approach contrasts with the broader activity of bortezomib, a proteasome inhibitor that disrupts general protein degradation, a process on which the high-protein-secreting myeloma cells are particularly dependent.[1][2] Preclinical evidence suggests that while this compound exhibits anti-cancer potency similar to bortezomib, it possesses a significantly higher therapeutic index, with over 100-fold greater cancer-cell specificity in ex vivo studies on patient-derived multiple myeloma cells.[1][3] Furthermore, in vivo studies have shown that this compound can eradicate myeloma xenografts in mice without apparent toxicity at effective doses.[2][4]
Mechanism of Action
This compound: Precision Targeting of a Cancer-Specific Survival Pathway
This compound functions by disrupting the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][2] In multiple myeloma cells, the transcription factor NF-κB is constitutively active and drives the expression of GADD45β.[1] GADD45β then binds to and inhibits MKK7, a key kinase in the pro-apoptotic JNK signaling pathway. By inhibiting MKK7, GADD45β prevents apoptosis and promotes the survival of the cancer cells. This compound competitively binds to MKK7, displacing GADD45β and thereby liberating MKK7 to activate the JNK pathway, leading to selective apoptosis of the malignant cells.[1][2]
Bortezomib: Broad-Spectrum Proteasome Inhibition
Bortezomib is a first-in-class proteasome inhibitor. The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, a critical process for maintaining cellular homeostasis. Multiple myeloma cells, which are tasked with producing large quantities of monoclonal proteins, are highly reliant on the proteasome to clear misfolded or damaged proteins. By reversibly inhibiting the 26S proteasome, bortezomib leads to an accumulation of these proteins, causing endoplasmic reticulum stress and ultimately triggering apoptosis.
Comparative Efficacy and Selectivity: Preclinical Data
While direct head-to-head clinical trial data is not yet available, preclinical studies provide a strong basis for comparing the efficacy and selectivity of this compound and bortezomib.
| Parameter | This compound | Bortezomib | Reference |
| In Vitro Potency | Similar anti-cancer efficacy to bortezomib | Clinical standard with proven efficacy | [1][3] |
| Cancer Cell Specificity | >100-fold higher than bortezomib in patient MM cells, ex vivo | Less selective, affects both cancerous and healthy cells | [1] |
| In Vivo Efficacy | Ablates myeloma xenografts in mice | Effective in reducing tumor burden in preclinical models | [2][5] |
| In Vivo Toxicity | No apparent side effects at effective doses in mice | Known toxicities, including peripheral neuropathy | [2][4] |
Experimental Protocols
The following are representative methodologies for the key experiments cited in the comparison of this compound and bortezomib.
In Vitro Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic effects of this compound and bortezomib on multiple myeloma cell lines and patient-derived cells.
Methodology:
-
Cell Culture: Multiple myeloma cell lines (e.g., MM.1S, U266) and primary CD138+ plasma cells isolated from bone marrow aspirates of multiple myeloma patients are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or bortezomib for a specified duration (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Viability Assessment (MTT Assay):
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) values are calculated.
-
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining):
-
Treated cells are harvested and washed with PBS.
-
Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound and bortezomib in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human multiple myeloma cells (e.g., MM.1S) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound, and bortezomib.
-
Treatment Regimen:
-
This compound is administered intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 10 mg/kg, daily).[5]
-
Bortezomib is administered intravenously or intraperitoneally according to established protocols (e.g., 1 mg/kg, twice weekly).
-
-
Efficacy and Toxicity Assessment:
-
Tumor growth is monitored throughout the study.
-
Animal body weight and general health are recorded as indicators of toxicity.
-
At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess markers of proliferation and apoptosis.
-
Visualizing the Pathways and Processes
Caption: this compound selectively induces apoptosis in myeloma cells.
Caption: Bortezomib induces apoptosis via proteasome inhibition.
Caption: Workflow for in vivo comparison of this compound and bortezomib.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imperial.tech [imperial.tech]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Paper: Cancer-Selective Targeting of the NF-κB Survival Pathway in Multiple Myeloma with the GADD45β/MKK7 Inhibitor, this compound [ash.confex.com]
DTP3 in Oncology: A Comparative Analysis of a Novel GADD45β/MKK7 Inhibitor Against Established Therapies for Relapsed/Refractory Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational drug DTP3 with currently approved therapies for relapsed/refractory multiple myeloma. While clinical trial data for this compound remains limited, this document summarizes its unique mechanism of action and presents a detailed analysis of the performance of alternative treatments, supported by experimental data from pivotal clinical trials.
This compound is a first-in-class selective inhibitor of the GADD45β/MKK7 complex, a key component of the NF-κB signaling pathway.[1][2][3][4] By disrupting this interaction, this compound aims to restore apoptosis in cancer cells that rely on this pathway for survival. Preclinical studies have demonstrated its potential as a safe and cancer-selective therapeutic agent.[1][2] A Phase I/IIa clinical trial for this compound in patients with advanced multiple myeloma has been initiated, but detailed quantitative results are not yet publicly available. Early reports suggest the drug is well-tolerated and shows encouraging signs of clinical benefit.
Mechanism of Action: this compound Signaling Pathway
This compound's therapeutic approach is centered on the inhibition of the GADD45β/MKK7 interaction, which is crucial for the survival of certain cancer cells. In normal signaling, the NF-κB pathway can lead to the expression of GADD45β, which then binds to and inhibits MKK7, a key kinase in the JNK signaling cascade that promotes apoptosis. By binding to MKK7, this compound prevents this inhibition, thereby reactivating the pro-apoptotic JNK pathway specifically in cancer cells.
This compound restores the pro-apoptotic JNK pathway by inhibiting the GADD45β-MKK7 interaction.
Comparative Analysis of Alternative Therapies
In the absence of detailed clinical data for this compound, this guide provides a comparative overview of established therapies for relapsed/refractory multiple myeloma. The following tables summarize the efficacy and safety data from key clinical trials of these alternative treatments.
Proteasome Inhibitors
Proteasome inhibitors are a cornerstone of multiple myeloma treatment, inducing apoptosis by disrupting protein homeostasis within cancer cells.
| Drug Name (Trade Name) | Pivotal Trial | Treatment Arm | Control Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events (%) |
| Bortezomib (Velcade®) | APEX | Bortezomib | Dexamethasone | 38% | 6.2 months | 29.8 months | Thrombocytopenia (28), Neuropathy (14), Neutropenia (12), Anemia (10) |
| Carfilzomib (Kyprolis®) | ASPIRE[3][5][6][7][8] | Carfilzomib + Lenalidomide + Dexamethasone | Lenalidomide + Dexamethasone | 87.1% | 26.3 months | 48.3 months | Neutropenia (29.6), Anemia (17.9), Thrombocytopenia (16.6), Hypertension (4.3) |
| Ixazomib (Ninlaro®) | TOURMALINE-MM1[9][10][11][12][13] | Ixazomib + Lenalidomide + Dexamethasone | Placebo + Lenalidomide + Dexamethasone | 78.3% | 20.6 months | 53.6 months | Thrombocytopenia (19), Neutropenia (18), Diarrhea (6), Peripheral Neuropathy (2) |
Immunomodulatory Drugs (IMiDs)
IMiDs exert their anti-myeloma effects through various mechanisms, including direct cytotoxicity and modulation of the immune system.
| Drug Name (Trade Name) | Pivotal Trial | Treatment Arm | Control Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events (%) |
| Pomalidomide (Pomalyst®) | MM-003[14] | Pomalidomide + Low-dose Dexamethasone | High-dose Dexamethasone | 31% | 4.0 months | 12.7 months | Neutropenia (48), Anemia (33), Thrombocytopenia (22), Pneumonia (13) |
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors work by altering gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
| Drug Name (Trade Name) | Pivotal Trial | Treatment Arm | Control Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events (%) |
| Panobinostat (Farydak®) | PANORAMA-1[15][16][17][18][19][20][21] | Panobinostat + Bortezomib + Dexamethasone | Placebo + Bortezomib + Dexamethasone | 61% | 12.0 months | 33.6 months | Thrombocytopenia (67), Neutropenia (35), Diarrhea (26), Fatigue (24) |
XPO1 Inhibitors
This class of drugs blocks the nuclear export of tumor suppressor proteins, leading to their accumulation in the nucleus and subsequent cancer cell death.
| Drug Name (Trade Name) | Pivotal Trial | Treatment Arm | Control Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events (%) |
| Selinexor (Xpovio®) | STORM[22][23][24][25][26] | Selinexor + Dexamethasone | N/A (Single Arm) | 26.2% | 3.7 months | 8.6 months | Thrombocytopenia (59), Anemia (44), Neutropenia (21), Hyponatremia (21) |
Antibody-Drug Conjugates (ADCs)
ADCs are designed to deliver a potent cytotoxic agent directly to cancer cells by targeting a specific surface antigen.
| Drug Name (Trade Name) | Pivotal Trial | Treatment Arm (2.5 mg/kg) | Treatment Arm (3.4 mg/kg) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events (%) |
| Belantamab Mafodotin (Blenrep®) | DREAMM-2[1][27][28][29][30] | Belantamab Mafodotin | Belantamab Mafodotin | 32% | 2.8 months | 15.3 months | Keratopathy (29), Thrombocytopenia (22), Anemia (21) |
CAR T-Cell Therapies
Chimeric Antigen Receptor (CAR) T-cell therapies involve genetically modifying a patient's own T cells to recognize and attack cancer cells.
| Drug Name (Trade Name) | Pivotal Trial | Treatment Arm | Control Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events (%) |
| Idecabtagene Vicleucel (Abecma®) | KarMMa[31][32][33] | Idecabtagene Vicleucel | Standard Regimens | 73% | 8.8 months | 19.4 months | Neutropenia (89), Anemia (60), Thrombocytopenia (52), Cytokine Release Syndrome (5) |
| Ciltacabtagene Autoleucel (Carvykti®) | CARTITUDE-1[2][4][34][35][36] | Ciltacabtagene Autoleucel | N/A (Single Arm) | 98% | 34.9 months | Not Reached | Neutropenia (95), Anemia (68), Thrombocytopenia (60), Cytokine Release Syndrome (4) |
Experimental Protocols and Workflows
Detailed experimental protocols are crucial for the replication and validation of clinical trial findings. Below is a generalized workflow for a typical clinical trial in relapsed/refractory multiple myeloma, followed by a high-level summary of the methodologies used in the pivotal trials of the comparator drugs.
Generalized Clinical Trial Workflow
References
- 1. Belantamab mafodotin for relapsed or refractory multiple myeloma (DREAMM-2): a two-arm, randomised, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ashpublications.org [ashpublications.org]
- 4. legendbiotech.com [legendbiotech.com]
- 5. Carfilzomib, lenalidomide, and dexamethasone in patients with relapsed multiple myeloma categorised by age: secondary analysis from the phase 3 ASPIRE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ASPIRE clinical trial to assess carfilzomib, lenalidomide and dexamethasone in relapsed MM [multiplemyelomahub.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Adjusting for subsequent therapies in the TOURMALINE-MM1 study shows clinically meaningful improvement in overall survival with addition of ixazomib to lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Final Overall Survival Analysis of the TOURMALINE-MM1 Phase III Trial of Ixazomib, Lenalidomide, and Dexamethasone in Patients With Relapsed or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Demonstrated Clinical Efficacy with NINLARO® (ixazomib) [ninlarohcp.com]
- 13. A Phase 3 Study Comparing Oral Ixazomib Plus Lenalidomide and Dexamethasone Versus Placebo Plus Lenalidomide and Dexamethasone in Adult Participants With Relapsed and/or Refractory Multiple Myeloma [clin.larvol.com]
- 14. Updated results from MM-003 trial of pomalidomide plus low-dose dexamethasone: cytogenetics and long-term survival [multiplemyelomahub.com]
- 15. PANORAMA-1 study to assess efficacy of panobinostat in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 16. ascopubs.org [ascopubs.org]
- 17. onclive.com [onclive.com]
- 18. ashpublications.org [ashpublications.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. PANORAMA1: A randomized, double-blind, placebo controlled phase III study of panobinostat in combination with bortezomib and dexamethasone in patients with relapsed multiple myeloma. - ASCO [asco.org]
- 22. investors.karyopharm.com [investors.karyopharm.com]
- 23. onclive.com [onclive.com]
- 24. ashpublications.org [ashpublications.org]
- 25. targetedonc.com [targetedonc.com]
- 26. Selinexor for the treatment of patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. gsk.com [gsk.com]
- 28. Single-agent belantamab mafodotin in patients with relapsed/refractory multiple myeloma: Final analysis of the DREAMM-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ashpublications.org [ashpublications.org]
- 30. rarecancernews.com [rarecancernews.com]
- 31. Idecabtagene Vicleucel for Myeloma: KarMMa Study Results and Real-World Evidence | Blood Cancers Today [bloodcancerstoday.com]
- 32. KarMMa-3 Results 'Support Use' of Idecabtagene Vicleucel in Triple-Class-Exposed Multiple Myeloma [sohoonline.org]
- 33. m.youtube.com [m.youtube.com]
- 34. CARTITUDE-1: In Patients with RRMM, Ciltacabtagene Autoleucel, a BCMA-Directed Chimeric Antigen Receptor T-Cell Therapy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 35. New Data from CARTITUDE-1 Study Show Continued Deep and Durable Responses of Ciltacabtagene Autoleucel (cilta-cel) in Treatment of Heavily Pretreated Patients with Multiple Myeloma [jnj.com]
- 36. S202: CARTITUDE-1 FINAL RESULTS: PHASE 1B/2 STUDY OF CILTACABTAGENE AUTOLEUCEL IN HEAVILY PRETREATED PATIENTS WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of DTP3 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for DTP3, a first-in-class GADD45β/MKK7 inhibitor. The information is based on publicly available preclinical and early-phase clinical data. To date, no dedicated, independent studies on the reproducibility of the primary experimental findings have been identified in the public domain. The data presented here is a summary of the original research findings.
Executive Summary
This compound is an experimental targeted cancer therapy for multiple myeloma and diffuse large B-cell lymphoma.[1][2] It functions by selectively inhibiting the GADD45β/MKK7 complex within the NF-κB signaling pathway, which leads to apoptosis in malignant cells while sparing healthy cells.[3][4] Preclinical studies and a small pilot clinical trial have shown promising results regarding its safety and efficacy.[4][5] A direct comparison with the standard-of-care drug bortezomib suggests that this compound has a similar IC50 but a significantly greater therapeutic index ex vivo.[6]
Data Presentation
Table 1: Preclinical and Clinical Findings for this compound
| Parameter | Finding | Source |
| Mechanism of Action | Inhibits the GADD45β/MKK7 complex in the NF-κB signaling pathway, inducing apoptosis in cancer cells. | [3][4] |
| Indication | Multiple Myeloma, Diffuse Large B-Cell Lymphoma. | [1][2] |
| Preclinical Efficacy | Ablated multiple myeloma xenografts in mice. | [7] |
| Safety Profile | No apparent adverse effects or toxicity to healthy cells in preclinical models (rodent and non-rodent species). | [4][7] |
| Clinical Trial (Pilot) | EudraCT 2015-003459-23 (Phase 1/2a) | [1] |
| Clinical Trial (Pilot) - N | 3 patients with relapsed or refractory multiple myeloma. | [1] |
| Clinical Trial (Pilot) - Outcome | Halted cancer progression in 2 out of 3 patients. | [1] |
| Clinical Trial (Pilot) - Safety | Well-tolerated with no significant toxicity. | [1] |
Table 2: Comparative Data - this compound vs. Bortezomib
| Parameter | This compound | Bortezomib | Source |
| IC50 | Similar to Bortezomib | Standard of care | [6] |
| Therapeutic Index (ex vivo) | >100 times greater than Bortezomib | Standard of care | [6] |
Experimental Protocols
While a detailed, step-by-step protocol for the original this compound experiments is not publicly available, a general methodology for a key preclinical experiment, the xenograft model, is outlined below. This is a standard procedure in cancer research to evaluate the efficacy of a new drug in vivo.
General Protocol for a Multiple Myeloma Xenograft Model
-
Cell Culture: Human multiple myeloma cell lines (e.g., MM.1S) are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of a specific number of myeloma cells (e.g., 1 x 10^6 cells) is injected, typically subcutaneously or intravenously, into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Drug Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered (e.g., intravenously) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often a reduction in tumor volume or an increase in survival time in the treatment group compared to the control group.
-
Toxicity Assessment: The general health of the mice, including body weight and any signs of distress, is monitored to assess the toxicity of the treatment.
-
Post-mortem Analysis: At the end of the study, tumors and organs may be harvested for further analysis, such as histology or biomarker studies.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound inhibits the GADD45β/MKK7 complex, blocking a key survival signal for cancer cells.
Experimental Workflow for Preclinical this compound Evaluation
Caption: A general workflow for evaluating the efficacy of this compound from in vitro to in vivo models.
References
- 1. Study of this compound in patients with relapsed or refractory multiple myeloma or diffuse large B-cell lymphoma | MedPath [trial.medpath.com]
- 2. youtube.com [youtube.com]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Goal 3 | Department of Economic and Social Affairs [sdgs.un.org]
- 7. researchgate.net [researchgate.net]
Decoding DTP3 Response: A Guide to Predictive Biomarkers and Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized oncology, offering the promise of personalized medicine. DTP3, a first-in-class inhibitor of the GADD45β/MKK7 complex, has shown significant promise in preclinical and early clinical studies for cancers such as multiple myeloma and diffuse large B-cell lymphoma.[1][2] This guide provides a comprehensive comparison of biomarkers for predicting this compound response, an overview of its mechanism of action, and a look at alternative therapeutic strategies.
The this compound-GADD45β/MKK7 Axis: A Target for Cancer Therapy
This compound's therapeutic effect stems from its ability to disrupt the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[2][3][4] In certain cancer cells, the NF-κB pathway is constitutively active, leading to the upregulation of GADD45β.[1][4][5] GADD45β then binds to and inhibits MKK7, a key kinase in the JNK signaling pathway, thereby suppressing apoptosis and promoting cancer cell survival.[1][4][6] this compound acts by preventing this interaction, which restores MKK7's pro-apoptotic function through the JNK pathway, leading to selective cancer cell death with minimal toxicity to normal cells.[2][3][4][6][7]
Predicting this compound Efficacy: The Role of GADD45β Expression
A strong correlation has been identified between the expression levels of GADD45β and the sensitivity of cancer cells to this compound treatment. This makes GADD45β a primary predictive biomarker for this compound response.
| Biomarker | Method of Detection | Correlation with this compound Response | Supporting Evidence |
| GADD45β mRNA Expression | qRT-PCR | High expression is strongly correlated with increased sensitivity to this compound-induced apoptosis.[4] | Studies have shown a highly significant correlation between GADD45B mRNA levels and the cytotoxic activity of this compound across various tumor cell lines.[4] |
| GADD45β Protein Level | Western Blot, IHC | Elevated protein levels are expected to predict a favorable response. | As a direct downstream target of NF-κB, GADD45β protein levels reflect the activity of this pro-survival pathway. |
| MKK7/JNK Pathway Status | Phospho-specific antibodies (Western Blot) | A functional MKK7/JNK pathway is necessary for this compound-mediated apoptosis. | Knockdown of MKK7 or JNK1 has been shown to abolish the cytotoxic effects of this compound, indicating their essential role in its mechanism of action.[4] |
Therapeutic Alternatives to this compound
While this compound is a highly specific inhibitor of the GADD45β/MKK7 interaction, other therapeutic strategies aim to modulate the broader NF-κB and JNK signaling pathways.
| Therapeutic Alternative | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Proteasome Inhibitors (e.g., Bortezomib) | Inhibit the proteasome, leading to the accumulation of IκBα and subsequent inhibition of NF-κB activation. | Broad anti-cancer activity in various hematological malignancies. | Off-target effects and development of resistance are common. |
| IKK Inhibitors | Directly inhibit the IκB kinase (IKK) complex, a key regulator of NF-κB activation. | More targeted inhibition of the NF-κB pathway compared to proteasome inhibitors. | Potential for toxicity due to the ubiquitous role of NF-κB in normal cellular functions. |
| JNK Activators | Directly or indirectly activate the JNK signaling pathway to induce apoptosis. | May be effective in cancers with defects upstream of JNK. | Potential for non-specific activation of other stress-related pathways. |
Experimental Protocols
Assessment of this compound-Induced Apoptosis via Annexin V Staining
This protocol outlines the key steps to quantify apoptosis in cancer cell lines following this compound treatment using flow cytometry.
Materials:
-
This compound peptide
-
Control (scrambled) peptide
-
Cancer cell line of interest (e.g., multiple myeloma cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of analysis.
-
This compound Treatment: Treat cells with varying concentrations of this compound and a scrambled control peptide for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Annexin V and PI Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizing the this compound Mechanism and Experimental Workflow
Caption: this compound mechanism of action.
Caption: Apoptosis assay workflow.
References
- 1. Mathematical modelling of the role of GADD45β in the pathogenesis of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-selective targeting of the NF-κB survival pathway with GADD45β/MKK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to DTP3: A Novel Anti-Cancer Agent Targeting the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer activity of DTP3, a first-in-class GADD45β/MKK7 inhibitor. Through a detailed comparison with established therapies for multiple myeloma and diffuse large B-cell lymphoma (DLBCL), this document aims to provide an objective assessment of this compound's performance, supported by available preclinical and clinical data.
Introduction to this compound and its Mechanism of Action
This compound is a targeted cancer therapeutic that selectively induces apoptosis in cancer cells by disrupting the GADD45β/MKK7 complex, a key survival node downstream of the pro-survival NF-κB signaling pathway.[1][2] In many B-cell malignancies, including multiple myeloma and ABC-DLBCL, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.[3] this compound's unique mechanism of targeting a cancer-specific downstream effector, rather than the central NF-κB complex, is designed to minimize toxicity to normal cells.[1][4] Preclinical studies have shown that this compound has a similar in vitro potency to the standard-of-care proteasome inhibitor bortezomib but with a significantly higher therapeutic index.[3]
Comparative Preclinical Data
The following table summarizes the available preclinical data for this compound and selected alternative anti-cancer agents used in the treatment of multiple myeloma and DLBCL. The data is primarily focused on in vitro cytotoxicity (IC50) in relevant cancer cell lines.
| Drug | Target | Cancer Type | Cell Line(s) | IC50 (nM) | Source(s) |
| This compound | GADD45β/MKK7 | Multiple Myeloma, DLBCL | Various | Similar to Bortezomib | [3] |
| Bortezomib | 26S Proteasome | Multiple Myeloma | RPMI-8226 | 15.9 | [5] |
| Multiple Myeloma | U-266 | 7.1 | [5] | ||
| Multiple Myeloma | MM1.S | 9 - 15.2 | [6][7] | ||
| Multiple Myeloma | Various (7 lines) | 1.9 - 10.2 (48h exposure) | [8] | ||
| Multiple Myeloma | Various (7 lines) | 28 - 504 (1h exposure) | [8] | ||
| Carfilzomib | 20S Proteasome | Multiple Myeloma | MM1.S | 8.3 | [7] |
| Multiple Myeloma | Various (8 lines) | 21.8 (chymotrypsin-like) | [9] | ||
| Breast Cancer | MDA-MB-231, MDA-MB-468, BT20, SUM149 | 8 - 25 | [10] | ||
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | DLBCL (GCB) | SU-DHL-16, OCI-LY7 | ~10,000 (for apoptosis induction) | [11] |
Comparative Clinical Data
This section presents a summary of the available clinical trial data for this compound and its alternatives. It is important to note that this compound is in early-phase clinical development, and direct comparative trials are not yet available.
| Drug | Mechanism of Action | Indication(s) | Key Clinical Trial Findings | Source(s) |
| This compound | GADD45β/MKK7 Inhibition | Relapsed/Refractory Multiple Myeloma & DLBCL | Phase I/IIa trial showed encouraging signs of clinical benefit with no significant side effects. Induced apoptosis markers in malignant cells but not healthy cells. | [3][12] |
| Bortezomib | Proteasome Inhibition | Multiple Myeloma | In relapsed MM, single-agent overall response rate (ORR) is ~40%. | [8] |
| Carfilzomib | Proteasome Inhibition | Relapsed/Refractory Multiple Myeloma | In combination with dexamethasone, ORR was 78.4% in a real-world study. Median Progression-Free Survival (PFS) of 24.0 months. | [13] |
| Ibrutinib | BTK Inhibition | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), Waldenström's Macroglobulinemia | In relapsed/refractory DLBCL, partial response was observed in 15-20% of patients. | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
This compound Signaling Pathway
References
- 1. GtR [gtr.ukri.org]
- 2. Drug can safely target NF-κB pathway in MM | MDedge [mdedge.com]
- 3. imperial.tech [imperial.tech]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. isrctn.com [isrctn.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
Head-to-Head Comparison: DTP3 and Other Modulators of the JNK Signaling Pathway in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of DTP3, a first-in-class GADD45β/MKK7 inhibitor, with other compounds targeting similar signaling pathways implicated in cancer, primarily multiple myeloma. The information is compiled from preclinical and early clinical data to offer an objective overview of their performance, supported by experimental details.
Introduction to this compound
This compound is a novel D-tripeptide that selectively targets the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1] In many cancers, including multiple myeloma, the aberrant activation of the NF-κB signaling pathway leads to the upregulation of GADD45β. GADD45β then binds to and inhibits MKK7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling cascade, thereby suppressing apoptosis and promoting cancer cell survival. This compound disrupts the GADD45β/MKK7 complex, unleashing the pro-apoptotic activity of MKK7 and leading to selective cancer cell death.[1][2][3]
Comparative Analysis
This section compares this compound with other compounds that modulate the JNK pathway, including a standard-of-care proteasome inhibitor with downstream effects on NF-κB and direct JNK inhibitors.
Quantitative Data Summary
While direct comparative IC50 values for this compound across a wide range of cell lines are not extensively published, available data indicates its potency is comparable to the proteasome inhibitor bortezomib in multiple myeloma cells, but with a significantly higher therapeutic index in vitro (over 100-fold).[4]
Table 1: In Vitro Binding Affinity of this compound
| Compound | Target | Assay Type | Kd (nM) | Reference |
| This compound | MKK7 | Fluorescence Quenching | 64.81 | [5] |
Table 2: Comparative Cytotoxicity of Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) - 48h treatment | IC50 (nM) - 72h treatment | Reference |
| RPMI-8226 | - | 15.9 | [6] |
| U-266 | - | 7.1 | [6] |
| MM1S | 15.2 | - | [7] |
| 595 | 22-32 | - | [8] |
| 589 | 22-32 | - | [8] |
| 638 | 22-32 | - | [8] |
| OPM-2 | - | Most Sensitive Profile | [9] |
| IM-9 | - | Most Resistant Profile | [9] |
Note: The IC50 values for bortezomib can vary depending on the specific experimental conditions and duration of exposure.[10]
Due to the limited publicly available IC50 data for this compound across multiple cell lines, a direct side-by-side numerical comparison in a table is not feasible at this time. However, the qualitative and semi-quantitative data strongly suggest a favorable therapeutic window for this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: this compound mechanism of action in the NF-κB and JNK signaling pathways.
Caption: General experimental workflows for assessing cytotoxicity and target engagement.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Multiple myeloma (MM) cell lines (e.g., RPMI-8226, U-266) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 incubator.[6]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well.[6]
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator compounds (e.g., bortezomib) for a specified duration (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: After the treatment period, 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well.[10]
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8][10]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[8]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.[7]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Target Engagement: GADD45β/MKK7 Interaction Assay
Conceptual Protocol using Fluorescence Polarization (FP):
-
Reagents:
-
Fluorescently labeled GADD45β (e.g., with FITC).
-
Recombinant MKK7 protein.
-
This compound and other test compounds.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, combine the fluorescently labeled GADD45β with MKK7 in the assay buffer. This will result in a high FP signal due to the formation of a large, slow-rotating complex.
-
Add this compound or other test compounds at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization. If a compound disrupts the GADD45β/MKK7 interaction, the fluorescently labeled GADD45β will be displaced, resulting in a smaller, faster-rotating species and a decrease in the FP signal.
-
The degree of signal decrease is proportional to the inhibitory activity of the compound.
-
Pathway Modulation: JNK Phosphorylation Western Blot
This protocol assesses the downstream effects of this compound on the JNK signaling pathway.
-
Cell Treatment and Lysis: MM cells are treated with this compound or control compounds for a specified time. After treatment, cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated JNK (p-JNK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the p-JNK antibodies and re-probed with an antibody that detects total JNK.
-
Quantification: The intensity of the p-JNK bands is quantified and normalized to the total JNK bands to determine the relative level of JNK activation.
Conclusion
This compound represents a promising, highly selective therapeutic candidate for cancers dependent on the NF-κB/GADD45β survival pathway, such as multiple myeloma. Its mechanism of action, which involves the specific disruption of the GADD45β/MKK7 interaction, offers a potential advantage over broader-acting inhibitors that may have more off-target effects. While direct quantitative comparisons of cytotoxicity with a wide range of compounds are still emerging, the available data suggests a favorable potency and a significantly wider therapeutic window compared to the standard-of-care drug, bortezomib. Further research and clinical trials will be crucial in fully elucidating the therapeutic potential of this compound and its analogs.
References
- 1. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Study of this compound in patients with relapsed or refractory multiple myeloma or diffuse large B-cell lymphoma | MedPath [trial.medpath.com]
- 6. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 7. e-century.us [e-century.us]
- 8. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
